molecular formula C6H11ClO B2577889 3-(Chloromethyl)tetrahydro-2H-pyran CAS No. 948007-45-2

3-(Chloromethyl)tetrahydro-2H-pyran

Katalognummer: B2577889
CAS-Nummer: 948007-45-2
Molekulargewicht: 134.6
InChI-Schlüssel: WLUAIDDBBCAIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)tetrahydro-2H-pyran ( 948007-45-2 ) is a valuable chemical intermediate in organic synthesis and chemical industry research . This compound, with a molecular formula of C6H11ClO and a molecular weight of 134.60 , features a tetrahydro-2H-pyran ring, a common scaffold in chemistry known for its stability and presence in biologically active molecules . The reactive chloromethyl group (-CH2Cl) makes this reagent a key building block for further functionalization . It is typically used in laboratory settings for the construction of more complex molecular architectures . Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the product should be stored according to safety guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(chloromethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUAIDDBBCAIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948007-45-2
Record name 3-(chloromethyl)tetrahydro-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

3-(Chloromethyl)tetrahydro-2H-pyran: A Technical Whitepaper on Stability, Degradation Kinetics, and Storage Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Chloromethyl)tetrahydro-2H-pyran (CAS: 948007-45-2; Formula: C₆H₁₁ClO) is a highly versatile bifunctional building block utilized in advanced organic synthesis and pharmaceutical development. However, its structural topography presents a unique dual-threat degradation profile. The molecule contains both an oxidatively vulnerable tetrahydropyran (THP) ether ring and a hydrolytically sensitive alkyl chloride moiety.

This whitepaper provides a causality-driven framework for understanding the degradation kinetics of 3-(chloromethyl)THP. By implementing the self-validating storage and monitoring protocols detailed below, researchers can mitigate the risks of auto-oxidation and hydrolysis, ensuring reagent integrity and laboratory safety.

Mechanistic Vulnerabilities: The Dual-Threat Profile

To design effective storage protocols, we must first understand the structural causality behind the molecule's instability. 3-(Chloromethyl)THP degrades via two distinct, environmentally dependent pathways:

Pathway A: Radical-Initiated Auto-Oxidation (The Ether Threat)

Like many cyclic ethers, the tetrahydropyran ring contains alpha-hydrogens that are highly susceptible to radical abstraction. In the presence of ambient oxygen and light, these ethers undergo auto-oxidation to form explosive hydroperoxides 1. The formation of these peroxides is accelerated by heat and UV exposure, and they pose a severe detonation risk if the solvent is evaporated or distilled to dryness 2.

Pathway B: Nucleophilic Hydrolysis (The Alkyl Chloride Threat)

The chloromethyl group is vulnerable to nucleophilic attack by atmospheric moisture. This hydrolysis yields 3-(hydroxymethyl)tetrahydro-2H-pyran and liberates hydrochloric acid (HCl) 3. The generation of HCl is highly problematic because it drops the local pH, creating an autocatalytic feedback loop that can induce acid-catalyzed ring-opening of the THP moiety, thoroughly destroying the reagent.

Degradation A 3-(Chloromethyl)THP CAS: 948007-45-2 B Auto-oxidation (O2, Light) A->B Radical Initiation C Hydrolysis (H2O, Heat) A->C Nucleophilic Attack D THP Hydroperoxides (Explosion Risk) B->D Propagation E 3-(Hydroxymethyl)THP + HCl (Autocatalytic) C->E Substitution

Fig 1. Dual degradation pathways of 3-(Chloromethyl)THP via auto-oxidation and hydrolysis.

Quantitative Stability & Environmental Impact

The following table synthesizes the expected degradation kinetics of 3-(chloromethyl)THP under various environmental conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Shelf-Life (Uninhibited)Estimated Shelf-Life (BHT Inhibited)
25°C, Ambient Air, Light Auto-oxidation (Peroxides)< 3 months6 - 12 months
25°C, High Humidity (75% RH) Hydrolysis (HCl release)< 1 month< 1 month (BHT does not prevent hydrolysis)
2-8°C, Argon Backfilled, Dark Minimal Degradation12 months> 24 months

Advanced Storage Protocols (Causality-Driven)

To neutralize both degradation pathways, storage protocols must address the root causes: thermal energy, oxygen, and moisture.

  • Inhibitor Supplementation: Uninhibited 3-(chloromethyl)THP should be spiked with 100–250 ppm of Butylated hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to peroxy radicals, interrupting the auto-oxidation chain reaction before hydroperoxides can accumulate. However, because BHT is consumed during this process, the solvent can suddenly become unstable once the inhibitor is exhausted [[4]]().

  • Inert Gas Blanketing (Argon over Nitrogen): Vials must be purged and backfilled with Argon. Causality: Argon is approximately 38% denser than standard atmospheric air and heavier than Nitrogen. It settles directly over the liquid phase, creating a robust physical barrier that displaces both oxygen (preventing Pathway A) and moisture (preventing Pathway B).

  • Thermal Suppression (2-8°C): Store the compound in a dark, explosion-proof refrigerator. Causality: Lowering the temperature reduces the kinetic energy available to the system, preventing the molecules from surpassing the activation energy required for both radical initiation and nucleophilic substitution 2.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies incorporate self-validation steps to ensure data integrity and operator safety.

Protocol 1: Routine Peroxide Quantification & Remediation

This protocol must be executed monthly for any opened bottle of 3-(chloromethyl)THP.

  • Validation Step (Assay Control): Before testing the reagent, dip a peroxide test strip (e.g., Quantofix) into a freshly prepared 10 ppm H₂O₂ aqueous standard. If the strip fails to turn blue within 15 seconds, discard the batch of strips. This validates the assay's sensitivity.

  • Sampling: Using a glass pipette, extract 0.5 mL of 3-(chloromethyl)THP.

  • Measurement: Dip a validated test strip into the aliquot for 1 second. Wait 15 seconds and compare the color to the scale.

  • Decision & Remediation:

    • If < 5 ppm: Reagent is safe for use.

    • If > 20 ppm: DO NOT DISTILL OR CONCENTRATE. Wash the bulk reagent with an equal volume of 10% w/v aqueous ferrous sulfate (FeSO₄) in a separatory funnel. The Fe²⁺ ions will reduce the peroxides to harmless alcohols.

  • Post-Validation: Re-test the organic layer using a new strip to validate complete peroxide clearance before drying over anhydrous Na₂SO₄ and re-inhibiting with BHT.

Protocol 2: Moisture-Free Aliquoting (Schlenk Technique)
  • Validation Step (System Dryness): Use a Karl Fischer (KF) coulometric titrator on a 100 µL blank of the purging gas (Argon) and a dry solvent control to establish a baseline moisture level (<10 ppm) before opening the main reagent bottle.

  • Execution: Insert an Argon-purged needle through the septum of the reagent bottle to maintain positive pressure. Use a flame-dried, positive-displacement gas-tight syringe to draw the required volume.

  • Post-Validation: After withdrawing the needle, monitor the septum. Apply a drop of inert oil over the puncture; if bubbles form, the septum has failed and the bottle must be re-sealed with Parafilm and a new septum cap.

Workflow Start Receipt & Intake Test Peroxide & Purity Assay Start->Test Inhibit Add BHT (100-250 ppm) Test->Inhibit Pass (<5 ppm) Reject Quarantine / Remediation (Peroxides > 20 ppm) Test->Reject Fail (>20 ppm) Store Store at 2-8°C under Argon Inhibit->Store Monitor Monthly QC Check Store->Monitor 30 Days Monitor->Store Pass Monitor->Reject Fail

Fig 2. Lifecycle management and self-validating quality control workflow for 3-(Chloromethyl)THP.

References

  • PubChem - Tetrahydropyran (CID 8894) . National Institutes of Health (NIH). 1

  • Peroxide Forming Chemicals . Florida Institute of Technology (Florida Tech). 4

  • EHS-0042 Peroxide Forming Chemicals . Massachusetts Institute of Technology (MIT). 2

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention . ResearchGate. 5

Sources

Whitepaper: Commercial Availability and Synthetic Utility of 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of saturated oxygen heterocycles is a proven tactic to modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability. 3-(Chloromethyl)tetrahydro-2H-pyran (CAS: 948007-45-2) has emerged as a highly valuable electrophilic building block[1]. By providing a reactive chloromethyl handle attached to the 3-position of a tetrahydropyran (THP) ring, this reagent enables the facile installation of the THP-methyl pharmacophore into complex drug scaffolds. This guide provides an in-depth technical analysis of its commercial landscape, physicochemical properties, synthetic methodologies, and applications in drug development, particularly in the design of novel antitubercular agents[2],[3].

Physicochemical Profiling & Commercial Availability

The commercial supply chain for 3-(chloromethyl)tetrahydro-2H-pyran is primarily driven by its demand as an intermediate in custom synthesis and pharmaceutical manufacturing[4]. While positional isomers like 2-(chloromethyl)tetrahydropyran (CAS: 18420-41-2) are widely available,[5], the 3-substituted isomer (CAS: 948007-45-2) is considered a specialized building block, often requiring custom synthesis or sourcing through specialized vendors like BLD Pharmatech.

Quantitative Data Summary

The following table consolidates the physicochemical parameters and commercial specifications for 3-(chloromethyl)tetrahydro-2H-pyran:

ParameterSpecification / Details
Chemical Name 3-(Chloromethyl)tetrahydro-2H-pyran
CAS Registry Number 948007-45-2[1],[4]
Molecular Formula C6H11ClO[1]
Molecular Weight 134.606 g/mol [1]
Typical Commercial Purity ≥ 95% (HPLC/GC)
Known Suppliers BLD Pharmatech, Custom Synthesis Providers
Regulatory Status REACH Pre-registered / Intermediate[4]
Structural Significance Chiral center at C3; bioisostere for cyclohexylmethyl groups

Synthetic Methodologies & Protocols

The synthesis of 3-(chloromethyl)tetrahydro-2H-pyran typically proceeds via the chlorination of its corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol[6]. As a Senior Application Scientist, I strongly advocate for the Appel reaction over traditional thionyl chloride ( SOCl2​ ) methods when working with THP rings.

Causality behind experimental choices: The THP ring is a cyclic ether, making it susceptible to acid-catalyzed ring cleavage under harsh, high-temperature acidic conditions (such as those generated by excess HCl in unbuffered SOCl2​ reactions). The Appel reaction utilizes triphenylphosphine ( PPh3​ ) and a halogen source (like CCl4​ or NCS) to generate a highly reactive, yet neutral, chlorophosphonium intermediate. This allows the SN​2 displacement to occur under mild conditions (0 °C to room temperature), preserving the integrity of the ether linkage and maximizing yield.

SynthesisWorkflow cluster_paths Chlorination Strategies SM (Tetrahydro-2H-pyran-3-yl)methanol Appel Appel Reaction (PPh3, CCl4, DCM) Mild, prevents ring cleavage SM->Appel Pathway A SOCl2 Thionyl Chloride (SOCl2, Pyridine, DCM) Highly scalable, exothermic SM->SOCl2 Pathway B Crude Crude 3-(Chloromethyl)tetrahydro-2H-pyran Appel->Crude SOCl2->Crude Pure Purified Product (CAS: 948007-45-2) Crude->Pure Silica Chromatography (Hexane/EtOAc)

Workflow detailing the synthesis of 3-(Chloromethyl)THP via two distinct chlorination pathways.

Step-by-Step Protocol: Self-Validating Appel Chlorination

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask. Introduce (tetrahydro-2H-pyran-3-yl)methanol (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Reagent Activation: Add triphenylphosphine ( PPh3​ , 12.0 mmol). Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic formation of the phosphonium salt and prevents the volatilization of the low-molecular-weight product.

  • Halogenation: Dropwise add carbon tetrachloride ( CCl4​ , 15.0 mmol) over 15 minutes. (Note: N-Chlorosuccinimide can be substituted to avoid CCl4​ toxicity).

  • Self-Validation Checkpoint (TLC): Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is validated as complete when the starting material spot (visualized via KMnO4​ stain) completely disappears, replaced by a higher Rf​ spot corresponding to the non-polar alkyl chloride.

  • Workup & Triphenylphosphine Oxide Removal: Concentrate the mixture under reduced pressure. Critical Step: Maintain the water bath below 30 °C to prevent product loss due to volatility. Triturate the resulting crude paste with cold hexanes (3 × 20 mL). The byproduct, triphenylphosphine oxide ( TPPO ), is insoluble in cold hexanes and will precipitate. Filter the suspension through a Celite pad.

  • Purification & Final Validation: Subject the filtrate to flash column chromatography (silica gel, 100% hexane to 95:5 hexane:EtOAc). Isolate the product as a clear liquid. Validate the structural integrity via 1H NMR ( CDCl3​ ): The diagnostic diastereotopic −CH2​Cl protons will appear as distinct multiplets in the 3.4–3.6 ppm region.

Applications in Drug Development: Targeting Tuberculosis

The strategic value of 3-(chloromethyl)tetrahydro-2H-pyran is best exemplified in its application toward novel antitubercular therapies[2],[3]. Mycobacterium tuberculosis (Mtb) possesses the unique ability to synthesize its own tryptophan, a survival mechanism that allows the pathogen to withstand intracellular tryptophan starvation induced by the host's interferon-gamma response[3]. Because mammals lack the tryptophan biosynthesis pathway, targeting this mechanism offers a highly selective therapeutic window[3].

Recent patent literature (e.g., WO2019034729A1) details the use of 3-(chloromethyl)tetrahydro-2H-pyran to synthesize novel tetrazole and triazole compounds[2],[3]. The chloromethyl group acts as an electrophilic anchor, allowing the THP ring to be appended to a nitrogen-rich core via an SN​2 alkylation.

Causality behind the THP selection: The incorporation of the THP ring (as opposed to a simple cyclohexyl or aliphatic chain) introduces oxygen lone pairs capable of acting as hydrogen bond acceptors. This subtle modification drastically alters the molecule's topological polar surface area (TPSA), enhancing cellular permeability into the macrophage environment where Mtb resides, while simultaneously improving the metabolic half-life of the drug candidate.

TBDrugDev BuildingBlock 3-(Chloromethyl)THP (Electrophile) Coupling N-Alkylation / Coupling with Tetrazole Core BuildingBlock->Coupling Base (K2CO3) DrugCandidate Novel Tetrazole Compound (THP-Substituted) Coupling->DrugCandidate S_N2 Displacement Target M. tuberculosis Intracellular Tryptophan Biosynthesis Inhibition DrugCandidate->Target Mechanism of Action

Integration of 3-(Chloromethyl)THP into tetrazole-based antitubercular drug candidates.

References

  • Title: 3-(chloromethyl)tetrahydro-2H-pyran - CAS 948007-45-2 Source: Molaid Chemical Database URL: [Link]

  • Title: Novel tetrazole compounds and their use in the treatment of tuberculosis (WO2019034729A1)
  • Title: REACH Registration Dossier: 3-(chloromethyl)tetrahydro-2H-pyran Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: BLD Pharmatech Co., Limited Product Catalog (CAS: 948007-45-2) Source: ChemBuyersGuide URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethers via S_N2 Alkylation with 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Application: Late-stage functionalization, lipophilicity modulation, and bioisosteric replacement in drug discovery.

Executive Summary & Mechanistic Framework

3-(Chloromethyl)tetrahydro-2H-pyran (CAS: 948007-45-2) is a highly versatile electrophilic building block utilized heavily in medicinal chemistry. The incorporation of a tetrahydropyranyl (THP) moiety is a proven strategy to improve the pharmacokinetic profiles of drug candidates—specifically by modulating lipophilicity (LogP) and enhancing metabolic stability compared to unconstrained aliphatic chains[1].

The synthesis of THP-functionalized ethers typically proceeds via the Williamson ether synthesis, which relies on the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide. However, executing this reaction with 3-(chloromethyl)tetrahydro-2H-pyran presents specific kinetic challenges:

  • Leaving Group Kinetics: Chloride is a moderate leaving group. Direct SN​2 displacement of a primary chloride can be sluggish and prone to competitive side reactions[2].

  • Steric Hindrance: The β -branching introduced by the adjacent THP ring subtly increases the activation energy of the SN​2 transition state.

To circumvent these barriers, the protocols detailed in this guide employ an in situ Finkelstein catalysis strategy. By introducing catalytic Potassium Iodide (KI), the chloromethyl group is transiently converted to an iodomethyl group. Iodide is a vastly superior leaving group, which dramatically accelerates the subsequent nucleophilic attack[3].

Experimental Workflow

The following diagram maps the dual-activation pathway required for efficient etherification, highlighting both nucleophile deprotonation and electrophile halogen exchange.

G cluster_0 Nucleophile Activation cluster_1 Electrophile Activation N1 Alcohol/Phenol N2 Base (NaH/K2CO3) N1->N2 Add Base N3 Active Alkoxide N2->N3 Deprotonation R1 SN2 Alkylation (60-80°C) N3->R1 E1 3-(Chloromethyl)THP E2 KI Catalyst E1->E2 Add Catalyst E3 3-(Iodomethyl)THP E2->E3 Finkelstein Rxn E3->R1 Final Target THP Ether R1->Final Workup & Purify

Workflow of Williamson ether synthesis using 3-(chloromethyl)THP via Finkelstein catalysis.

Reaction Parameters & Causality

The success of the Williamson ether synthesis is entirely dependent on matching the basicity of the reaction conditions to the pKa​ of the nucleophile. The table below summarizes the quantitative parameters and the chemical causality behind each selection.

ParameterPhenolic Ethers (Aryl)Aliphatic Ethers (Alkyl)Causality & Rationale
Nucleophile pKa​ ∼10 ∼16–18 Dictates the thermodynamic threshold required for complete deprotonation.
Optimal Base K2​CO3​ or Cs2​CO3​ (2.0 eq)NaH, 60% in oil (1.5 eq)Weak bases suffice for acidic phenols. Aliphatic alcohols require strong, irreversible bases to prevent equilibrium-driven reverse reactions.
Solvent System Anhydrous DMF or MeCNAnhydrous THF or DMFPolar aprotic solvents strongly solvate metal counterions ( K+ , Na+ ), leaving the anionic nucleophile "naked" and highly reactive.
Catalyst KI (0.1–0.2 eq)KI or NaI (0.1 eq)Accelerates the SN​2 reaction by converting the chloride to a highly reactive iodide intermediate in situ[3].
Temperature 60–80 °C60 °CThermal energy is required to overcome the steric hindrance caused by the THP ring's β -branching.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Aryl THP Ethers (Phenolic Nucleophiles)

This protocol utilizes mild basic conditions suitable for functionalized phenols.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target phenol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Base Addition: Add finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 equiv).

    • Causality: Excess base ensures quantitative deprotonation and acts as an acid scavenger for the HCl (as KCl) generated during the reaction.

  • Catalyst & Electrophile Addition: Add Potassium Iodide (KI, 0.2 equiv) followed by 3-(chloromethyl)tetrahydro-2H-pyran (1.2 equiv).

    • Causality: KI initiates the Finkelstein exchange. The 1.2 equivalent excess of the electrophile compensates for any trace moisture-driven hydrolysis[3].

  • Execution & Validation: Heat the reaction mixture to 70 °C for 12–16 hours.

    • Self-Validation: The reaction mixture will transition from a clear solution to a cloudy suspension. The precipitation of fine white salts (KCl) is a visual confirmation that the halogen exchange and alkylation are actively proceeding.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (equal to 3x the DMF volume) to dissolve all inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Protocol B: Synthesis of Alkyl THP Ethers (Aliphatic Nucleophiles)

This protocol employs strong, irreversible deprotonation for less acidic aliphatic alcohols.

  • Preparation: Dissolve the aliphatic alcohol (1.0 equiv) in anhydrous THF or DMF (0.2 M) in an oven-dried flask under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation: The immediate evolution of hydrogen gas ( H2​ ) serves as a definitive visual confirmation that the active alkoxide is forming. Stir for 30 minutes at room temperature until gas evolution completely ceases.

  • Alkylation: Cool the flask back to 0 °C. Add KI (0.1 equiv) and 3-(chloromethyl)tetrahydro-2H-pyran (1.2 equiv) dropwise.

    • Causality: Adding the electrophile at 0 °C prevents localized exothermic degradation of the highly reactive alkoxide.

  • Execution: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 8-12 hours. Monitor the disappearance of the starting alcohol via TLC or LC-MS.

  • Workup: Cool to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely neutralizes any unreacted NaH without causing severe exotherms. Extract with Diethyl Ether or Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Analytical Signatures for Product Verification

To verify the successful synthesis of the 3-(THP-methyl) ether, utilize the following analytical benchmarks[1]:

  • 1 H NMR Spectroscopy ( CDCl3​ ): The most diagnostic shift occurs at the exocyclic methylene protons ( −O−CH2​−THP ). In the starting 3-(chloromethyl)THP, these protons typically resonate around δ 3.40–3.60 ppm. Upon successful etherification, these protons will shift downfield to δ 3.70–4.00 ppm due to the stronger deshielding effect of the newly formed ether oxygen.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]+ or [M+Na]+ adducts corresponding to the exact mass of the target ether. The absence of the characteristic 3:1 isotopic pattern of chlorine ( 35Cl/37Cl ) confirms the complete displacement of the halide.

References

  • WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents.1

  • Organic Chemistry 12th Wiley - CHAPTER 11 ALCOHOLS AND ETHERS - Gordon College.

  • A Comparative Guide to 4-(Chloromethoxy)but-1-ene and 4-Bromobut-1-ene in Synthetic Chemistry - Benchchem. 2

  • WO2015023355A1 - 1-(chloromethyl)-2,3-dihydro-1h-benzo[e]indole dimer antibody-drug conjugate compounds - Google Patents. 3

Sources

Experimental protocol for nucleophilic substitution on 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

3-(Chloromethyl)tetrahydro-2H-pyran is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical molecules, such as novel tetrazole compounds for tuberculosis treatment[1]. The presence of the chloromethyl group provides an electrophilic site primed for bimolecular nucleophilic substitution (S_N2)[2].

However, primary alkyl chlorides exhibit moderate reactivity compared to their bromide or iodide counterparts due to the relatively high bond dissociation energy of the C-Cl bond and the poorer leaving group ability of the chloride ion. To optimize yields and significantly reduce reaction times, an in situ or stepwise Finkelstein halogen exchange is highly recommended[3].

By introducing Sodium Iodide (NaI), the chloride is transiently converted to an alkyl iodide. This halide exchange leverages the higher solubility of NaI in polar aprotic solvents (like Acetone or DMF) compared to the less soluble NaCl byproduct, which precipitates out and drives the equilibrium toward product formation according to Le Chatelier's principle[4]. Iodide acts as both a superior leaving group and a highly effective nucleophile, establishing a self-validating catalytic cycle that accelerates the final S_N2 attack by the target nucleophile[5].

Mechanistic Pathway

MechanisticPathway A 3-(Chloromethyl)THP (Primary Alkyl Chloride) B NaI (Catalyst) Finkelstein Exchange A->B Acetone or DMF, Δ D Nucleophile (Nu⁻) (e.g., N3⁻, R-NH2) A->D Direct SN2 (Slow) C 3-(Iodomethyl)THP (Reactive Intermediate) B->C - NaCl (ppt) C->D SN2 Attack E Substituted Product (3-(Nu-methyl)THP) D->E - I⁻ (Regenerated)

Experimental Protocols

Protocol A: In Situ NaI-Catalyzed Substitution (Ideal for Azides, Amines, and Thiolates)

Causality Check: We use anhydrous N,N-Dimethylformamide (DMF) because it is a polar aprotic solvent that effectively solvates cations (Na⁺) while leaving the anionic nucleophile unsolvated and highly reactive[5]. Anhydrous conditions are critical to prevent competing solvolysis (hydrolysis) of the alkyl halide[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Dissolve 3-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous DMF to achieve an approximate 0.2 M concentration.

  • Nucleophile & Catalyst: Add the desired nucleophile (e.g., Sodium Azide or a primary/secondary amine) at 1.2 to 1.5 equivalents. Immediately add Sodium Iodide (NaI) (0.1 to 0.2 equivalents) as a catalyst[5].

  • Reaction Execution: Heat the stirred mixture to 60–80 °C. The reaction is typically complete within 4 to 12 hours depending on the nucleophile's strength.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the starting material spot is no longer visible[5].

  • Quenching & Extraction: Cool the mixture to room temperature. Quench by adding water. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 × 20 mL)[5].

  • Washing: Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine)[5].

  • Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

Protocol B: Two-Step Finkelstein Exchange & Substitution (Ideal for Weaker or Bulky Nucleophiles)

Causality Check: For weaker nucleophiles (like alkoxides) that require harsh basic conditions, direct S_N2 on the chloride can lead to unwanted elimination (E2) byproducts. Pre-forming the highly reactive 3-(iodomethyl)tetrahydro-2H-pyran ensures that the subsequent substitution outcompetes elimination[3].

Step-by-Step Methodology:

  • Halogen Exchange: Dissolve 3-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous acetone. Add NaI (2.0 to 3.0 eq). Reflux the mixture for 12–24 hours[3].

  • Filtration: Cool the reaction to room temperature. Filter off the precipitated NaCl[4]. Concentrate the filtrate under reduced pressure.

  • Intermediate Workup: Partition the residue between Diethyl Ether and water. Wash the organic layer with 10% aqueous sodium thiosulfate to reduce any trace iodine (I₂) that may cause side reactions, followed by a brine wash. Dry and concentrate to yield crude 3-(iodomethyl)tetrahydro-2H-pyran.

  • Substitution: Dissolve the crude iodide in anhydrous THF or DMF. Add the weak nucleophile and appropriate base. Stir at the required temperature until completion, then proceed with standard aqueous workup.

Experimental Workflow Visualization

Workflow Step1 1. Dissolve 3-(Chloromethyl)THP in Anhydrous DMF Step2 2. Add Nucleophile (1.2 eq) & NaI Catalyst (0.1 eq) Step1->Step2 Step3 3. Heat to 60-80 °C Monitor via TLC/LC-MS Step2->Step3 Step4 4. Aqueous Quench & Liquid-Liquid Extraction Step3->Step4 Step5 5. Wash, Dry (MgSO4), & Concentrate in vacuo Step4->Step5 Step6 6. Column Chromatography Purification Step5->Step6

Caption: Step-by-step experimental workflow for the nucleophilic substitution of 3-(chloromethyl)tetrahydro-2H-pyran.

Quantitative Data Summary

The following table summarizes the expected reaction conditions and yields for various nucleophilic substitutions on 3-(chloromethyl)tetrahydro-2H-pyran based on the protocols provided.

Nucleophile ClassRepresentative ReagentSolventCatalystTemp (°C)Time (h)Expected Yield (%)
Azide NaN₃DMFNaI (0.1 eq)604 - 685 - 92
Primary Amine R-NH₂DMF / MeCNNaI (0.1 eq)808 - 1275 - 85
Thiolate R-SNaTHF / EtOHNone (fast)RT - 502 - 480 - 90
Alkoxide R-ONaTHFNaI (Stepwise)*60 - Reflux12 - 2460 - 70

*Note: Alkoxides are strong bases and can promote elimination; Protocol B (Two-Step Finkelstein) is strictly preferred.

References

  • Title : WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis - Google Patents Source : google.com URL : 1

  • Title : Nucleophilic Substitution and Elimination | PDF | Acid | Chemical Reactions - Scribd Source : scribd.com URL : 2

  • Title : Finkelstein reaction - Wikipedia Source : wikipedia.org URL : 3

  • Title : Finkelstein reaction - Grokipedia Source : grokipedia.com URL : 4

  • Title : Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal - Benchchem Source : benchchem.com URL : 5

Sources

Strategic Application of the Tetrahydropyranyl (THP) Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving target molecules with high fidelity and yield. This comprehensive guide focuses on the strategic application of the tetrahydropyranyl (THP) group for the protection of hydroxyl functionalities. We will delve into the mechanistic underpinnings of THP ether formation and cleavage, provide a comparative analysis against other common alcohol protecting groups, and present detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stability profile of the THP group in their synthetic endeavors.

Introduction: The Role of the Tetrahydropyranyl (THP) Protecting Group

The tetrahydropyranyl (THP) group is a cornerstone in the protection of alcohols and phenols in organic synthesis.[1] It forms a 2-tetrahydropyranyl ether, which is technically an acetal. This structural feature is the key to its utility, rendering the protected hydroxyl group inert to a wide range of non-acidic reaction conditions.[2][3] The THP group is lauded for its low cost, ease of introduction, and general stability towards strong bases, organometallics, hydrides, and many oxidizing and reducing agents.[4][5]

It is important to note that while the term "tetrahydropyranylmethyl" (THPM) was specified, the vast body of chemical literature refers to the direct acetal linkage from the alcohol to the tetrahydropyran ring, which is correctly named the tetrahydropyranyl (THP) group. This guide will focus on the strategies involving this widely utilized THP protecting group.

The decision to employ a THP group is a strategic one, often made after careful consideration of the entire synthetic route. Its primary advantage lies in its acid-labile nature, allowing for mild and selective deprotection, often orthogonal to other protecting groups.[2]

Mechanistic Rationale: Understanding the 'Why' Behind the 'How'

A deep understanding of the reaction mechanisms for both protection and deprotection is crucial for troubleshooting and optimizing synthetic routes.

Protection: Acid-Catalyzed Acetal Formation

The protection of an alcohol as a THP ether is an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[3] The mechanism proceeds through the activation of DHP by an acid catalyst, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the substrate. A final deprotonation step regenerates the acid catalyst and yields the THP ether.[3]

The choice of acid catalyst is critical and depends on the acid sensitivity of the substrate. Common catalysts include p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), and various Lewis acids.[6] PPTS is a milder alternative to TsOH, often employed for substrates with acid-labile functionalities.[3]

G cluster_protection THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxonium Resonance-Stabilized Oxocarbenium Ion DHP->Oxonium Protonation H_plus H⁺ (Acid Catalyst) Protonated_Ether Protonated THP Ether Oxonium->Protonated_Ether Alcohol R-OH (Substrate) Alcohol->Oxonium Nucleophilic Attack THP_Ether R-OTHP (Product) Protonated_Ether->THP_Ether -H⁺ (Catalyst Regeneration) G cluster_deprotection THP Deprotection Mechanism THP_Ether R-OTHP Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP Protonation H_plus H⁺ (Acid Catalyst) Oxonium Resonance-Stabilized Oxocarbenium Ion Protonated_THP->Oxonium Cleavage Alcohol R-OH (Deprotected) Byproduct 5-Hydroxypentanal Oxonium->Byproduct Quenching Quench H₂O / Solvent

Sources

Synthesis of 3-(azidomethyl)tetrahydro-2H-pyran from 3-(chloromethyl) derivative

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 3-(Azidomethyl)tetrahydro-2H-pyran

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(azidomethyl)tetrahydro-2H-pyran from its 3-(chloromethyl) derivative via a nucleophilic substitution reaction. The protocol details the experimental procedure, safety precautions, reaction mechanism, and characterization of the final product. This application note is intended to provide researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

Tetrahydro-2H-pyran (THP) and its derivatives are important structural motifs found in numerous natural products and biologically active compounds.[1][2][3][4][5][6] The introduction of an azido group into the THP scaffold provides a versatile chemical handle for further functionalization. Organic azides are valuable intermediates in organic synthesis, notably in the construction of nitrogen-containing compounds such as amines, amides, and N-heterocycles.[7] Their utility is particularly prominent in bioconjugation and drug discovery through their participation in "click chemistry" reactions.[7][8]

This application note details the synthesis of 3-(azidomethyl)tetrahydro-2H-pyran from 3-(chloromethyl)tetrahydro-2H-pyran. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the azide ion displaces the chloride ion.[7][9]

Reaction Mechanism and Scientific Rationale

The synthesis of 3-(azidomethyl)tetrahydro-2H-pyran from 3-(chloromethyl)tetrahydro-2H-pyran is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom attached to the chlorine atom.[8][9] This concerted reaction involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, leading to an inversion of stereochemistry at the reaction center if it is chiral.[7]

The overall reaction can be represented as:

R-Cl + NaN₃ → R-N₃ + NaCl[9]

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial for this reaction.[8] These solvents effectively solvate the sodium cation, leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[8]

Safety Precautions: Handling Organic Azides

EXTREME CAUTION IS ADVISED WHEN WORKING WITH AZIDES.

Organic azides are energetic compounds and can be potentially explosive, especially low molecular weight azides.[10][11] They are sensitive to heat, shock, friction, and light.[10][11] Sodium azide is also highly toxic.[7][11]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[12][13]

  • Fume Hood and Blast Shield: All manipulations involving azides must be conducted in a certified chemical fume hood, and a blast shield should be used, especially during the reaction and workup steps.[12][13][14]

  • Avoid Metal Contact: Do not use metal spatulas or stir bars with solid azides, as this can lead to the formation of highly shock-sensitive heavy metal azides.[10][13][14] Use plastic or ceramic spatulas.[12]

  • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[10][11][14]

  • Acid Incompatibility: Avoid contact with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).[10][13][14]

  • Purification: Do not purify low molecular weight azides by distillation or sublimation due to their explosive nature.[7][11] Purification should be limited to extraction and precipitation.[11]

  • Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container and disposed of through the institution's hazardous waste program.[10][12][13] Do not mix azide waste with acidic waste.[10]

Experimental Protocol

This protocol outlines the synthesis of 3-(azidomethyl)tetrahydro-2H-pyran on a 10 mmol scale.

4.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
3-(Chloromethyl)tetrahydro-2H-pyranC₆H₁₁ClO134.601.35 g10
Sodium Azide (NaN₃)NaN₃65.010.98 g15
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1325 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As needed-
Deionized WaterH₂O18.02As needed-
Saturated aq. NaCl (Brine)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

4.2. Reaction Setup and Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Isolation A Dissolve 3-(chloromethyl)tetrahydro- 2H-pyran in DMSO in a round-bottom flask. B Add sodium azide (NaN₃) to the solution. A->B Reagent Addition C Stir the mixture vigorously at room temperature for 24 hours. B->C Stirring D Monitor reaction progress by TLC. C->D Monitoring E Pour the reaction mixture into water. D->E Quenching F Extract with diethyl ether. E->F Phase Separation G Combine organic layers. F->G Combining H Wash with brine. G->H Washing I Dry the organic layer over anhydrous MgSO₄. H->I Drying J Filter to remove drying agent. I->J Filtration K Concentrate under reduced pressure (NO ROTARY EVAPORATION). J->K Solvent Removal L Obtain 3-(azidomethyl)tetrahydro-2H-pyran. K->L Final Product

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)tetrahydro-2H-pyran (1.35 g, 10 mmol).

  • Add dimethyl sulfoxide (25 mL) to the flask and stir until the starting material is fully dissolved.

  • Carefully add sodium azide (0.98 g, 15 mmol) to the solution in portions. (Caution: Sodium azide is highly toxic. Handle with appropriate PPE in a fume hood) .[7]

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

4.3. Workup and Purification

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).[15]

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).[15]

  • Combine the organic extracts and wash with saturated aqueous NaCl solution (brine) (2 x 50 mL) to remove residual DMSO.[15]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[7][15]

  • Filter the solution to remove the drying agent.

  • Carefully remove the solvent under reduced pressure. DO NOT use a rotary evaporator to concentrate the solution to dryness , as this can be dangerous with low molecular weight azides.[12][14] It is safer to remove the bulk of the solvent and then place the sample under high vacuum. The pure 3-(azidomethyl)tetrahydro-2H-pyran should be obtained as an oil.[15]

Characterization of 3-(Azidomethyl)tetrahydro-2H-pyran

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.[16]

5.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=N=N bond, which appears around 2100-2150 cm⁻¹.[7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the tetrahydropyran ring and the azidomethyl group. The chemical shifts and coupling constants will be consistent with the structure of 3-(azidomethyl)tetrahydro-2H-pyran.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the six carbon atoms in the molecule.

For reference, spectral data for similar tetrahydropyran structures can be found in the literature and spectral databases.[16][17][18]

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity.[16]

Conclusion

The synthesis of 3-(azidomethyl)tetrahydro-2H-pyran from its 3-(chloromethyl) derivative is a straightforward and efficient process when conducted with the appropriate safety precautions. The resulting azido-functionalized tetrahydropyran is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and drug discovery.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • Princeton University. Azides. Retrieved from [Link]

  • TutorChase. How do you synthesise an azide from a halide? Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Reduction of Azides. Retrieved from [Link]

  • Reeves, W. P., & Bahr, M. L. (1976). Phase-Transfer Catalysis; Preparation of Alkyl Azides. Synthesis, (12), 823.
  • Tsurumaki, E., et al. (2019).
  • Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

  • Reddy, K. L., et al. (2005). Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes.
  • Goto, A., et al. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. ACS Macro Letters, 6(8), 852–856.
  • Tamami, B., & Fadavi, A. (2006). A Mild and Clean Synthesis of Alkyl Azides from Alkyl Halides Mediated by Poly(4-vinylpyridine)-Supported Sodium Azide Under Nonaqueous Conditions. Letters in Organic Chemistry, 3(8), 612-615.
  • de la Torre, M. C., & Sierra, M. A. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904.
  • Ghorai, M. K., et al. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters, 14(11), 2822–2825.
  • Encyclopedia MDPI. (2022, October 18). Synthesis of Pyran Derivatives. Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of Heterocyclic Chemistry, 48(6), 1339-1345.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity.
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 4816-4828.
  • SpectraBase. 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of 3-Substituted Tetrahydropyrans via Organocatalytic Oxa-Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale for Route Selection

The tetrahydropyran (THP) core is a ubiquitous structural motif in biologically active natural products and active pharmaceutical ingredients (APIs). While 2- and 4-substituted THPs are relatively straightforward to synthesize, the stereoselective construction of 3-substituted tetrahydropyrans presents a significant synthetic challenge due to the conformational flexibility of the transition state and the inherent reversibility of the cyclization process[1].

To bypass the limitations of heavy-metal catalysis—which introduces stringent ICP-MS residue limits during pharmaceutical scale-up—this protocol leverages an organocatalytic intramolecular oxa-Michael addition . By utilizing a chiral secondary amine catalyst, we can achieve high enantiomeric and diastereomeric excesses while maintaining a highly scalable, metal-free environment.

Mechanistic Causality: Iminium Activation and Stereocontrol

The core transformation relies on the condensation of an α,β -unsaturated aldehyde (bearing a tethered hydroxyl group) with the Jørgensen-Hayashi catalyst ((S)- α,α -diphenylprolinol trimethylsilyl ether).

The Causality of Stereocontrol: The secondary amine condenses with the aldehyde to form an electrophilic E -iminium ion. The bulky diphenyl silyl ether moiety acts as a steric wall, effectively shielding one face of the π -system. This forces the tethered hydroxyl group to attack the β -carbon exclusively from the unhindered face, dictating absolute stereochemistry[2].

The Causality of the Co-Catalyst: The addition of a Brønsted acid (benzoic acid) is not merely for pH adjustment; it is a kinetic necessity. Because the oxa-Michael addition is reversible, the acid rapidly protonates the intermediate enamine/hemiaminal, accelerating the hydrolysis of the iminium ion. This releases the final 3-substituted THP product and regenerates the catalyst, preventing catalyst trapping and enabling a low catalyst loading (5 mol%) suitable for scale-up[1].

Green Solvent Transition: The Role of 4-MeTHP

Traditional organocatalytic protocols heavily rely on dichloromethane (DCM). However, DCM is highly regulated and poses significant emulsion risks during large-scale aqueous workups. In this protocol, we replace DCM with 4-methyltetrahydropyran (4-MeTHP) . 4-MeTHP is a hydrophobic cyclic ether that offers superior phase separation, low water solubility, and a higher boiling point, making it an ideal green solvent that significantly lowers the environmental (E) factor of the process[3].

Process Workflow & Visualization

To ensure a self-validating and robust scale-up, the workflow is designed to eliminate column chromatography. Instead, the process utilizes a telescoped solvent swap and direct anti-solvent crystallization[4].

ProcessWorkflow N1 1. Reactor Charging Substrate & 4-MeTHP N2 2. Catalyst Addition Jørgensen-Hayashi (5 mol%) N1->N2 N3 3. Asymmetric Cyclization (Oxa-Michael Addition) N2->N3 N4 4. In-Process Control (IPC) HPLC for >99% Conversion N3->N4 N5 5. Aqueous Quench & Phase Separation N4->N5 N6 6. Solvent Swap & Anti-Solvent Addition N5->N6 N7 7. Filtration & Drying Chiral 3-Substituted THP N6->N7

Figure 1: Continuous batch process workflow for the scale-up synthesis of chiral 3-substituted THPs.

Quantitative Process Metrics

The transition from a milligram-scale discovery route to a multigram/kilogram-scale process requires optimization of mass efficiency and cycle times. Table 1 summarizes the quantitative improvements achieved by adopting the 4-MeTHP/Crystallization route over the classical DCM/Chromatography route.

Table 1: Process Metrics Comparison for 3-Substituted THP Synthesis

Process ParameterClassical Discovery Route (DCM)Scalable Process Route (4-MeTHP)
Catalyst Loading 20 mol%5 mol%
Reaction Time 24 h12 h
Isolation Method Silica Gel ChromatographyAnti-Solvent Crystallization
Yield (%) 78%85%
Enantiomeric Excess (ee) 92%>98% (Post-Crystallization)
Diastereomeric Ratio (dr) 15:1>20:1
E-Factor >50<15

Standard Operating Procedure (SOP): Multigram Scale-Up

Self-Validating System Note: This protocol incorporates strict mass balance checks and HPLC In-Process Controls (IPCs) to ensure process robustness and prevent downstream failures.

Step 1: Reactor Preparation & Charging

  • Ensure a 1 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Charge the reactor with 50.0 g (approx. 250 mmol) of the starting material (e.g., an (E)-7-hydroxy-2-heptenal derivative bearing the desired C6 substituent).

  • Add 400 mL of3[3]. Stir at 250 rpm to achieve a homogeneous solution.

Step 2: Catalyst Initiation

  • Cool the reactor jacket to 0 °C.

  • Charge 4.0 g (5 mol%) of (S)- α,α -diphenylprolinol trimethylsilyl ether and 1.5 g (5 mol%) of benzoic acid.

  • Causality Note: Initiating the reaction at 0 °C prevents uncontrolled exothermic iminium formation and suppresses background racemic pathways, ensuring maximum enantioselectivity[2].

Step 3: Asymmetric Oxa-Michael Cyclization

  • Maintain the reaction at 0 °C for 2 hours, then slowly ramp the internal temperature to 20 °C over 1 hour.

  • Stir for an additional 9 hours at 20 °C.

Step 4: In-Process Control (IPC)

  • Self-Validation Check: Withdraw a 0.5 mL aliquot from the reactor. Quench with 0.5 mL water, extract with 1 mL 4-MeTHP, and analyze the organic layer via chiral HPLC (e.g., Chiralpak AD-H column).

  • Proceed to the next step only when the conversion of the starting material is >99%. If conversion is <99%, continue stirring and re-sample after 2 hours.

Step 5: Quench and Phase Separation

  • Quench the reaction by adding 150 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize the benzoic acid.

  • Stop agitation and allow the phases to separate for 30 minutes.

  • Causality Note: 4-MeTHP’s low water miscibility ensures a rapid, clean phase split without the stubborn emulsions typically encountered with DCM or THF[3].

  • Drain the lower aqueous layer. Wash the upper organic layer with 100 mL of brine.

Step 6: Solvent Swap and Crystallization

  • Transfer the organic phase to a distillation apparatus. Concentrate under reduced pressure (40 °C, 100 mbar) to a residual volume of approximately 100 mL.

  • Slowly add 300 mL of n-heptane (anti-solvent) over 45 minutes while stirring at 100 rpm.

  • Cool the resulting suspension to 0 °C and age for 4 hours.

  • Causality Note: This direct crystallization selectively precipitates the highly enantioenriched 3-substituted THP product, leaving trace catalyst, unreacted starting material, and minor diastereomers dissolved in the mother liquor[4].

Step 7: Filtration and Drying

  • Filter the slurry through a sintered glass funnel. Wash the filter cake with 50 mL of cold n-heptane.

  • Dry the product in a vacuum oven at 40 °C to a constant weight.

  • Expected Yield: ~42.5 g (85%). Quality: >99% chemical purity (HPLC), >98% ee.

Sources

Application Notes & Protocols: Harnessing Flow Chemistry for the Synthesis and Derivatization of 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Its saturated, heterocyclic structure imparts desirable physicochemical properties to drug candidates. Consequently, the efficient and safe functionalization of THP building blocks is of paramount importance. 3-(Chloromethyl)tetrahydro-2H-pyran (CMTHP) is a key intermediate for introducing the THP-methyl scaffold, but its reactions, particularly with potent and hazardous nucleophiles, present significant safety and scalability challenges in traditional batch manufacturing.

This technical guide details the application of continuous flow chemistry to overcome these challenges. We provide in-depth protocols and field-proven insights for the nucleophilic substitution reactions of CMTHP. The focus is on leveraging flow chemistry's intrinsic advantages—superior heat and mass transfer, precise parameter control, and minimized reactor volumes—to enable safer, more efficient, and scalable synthetic routes.[3][4][5] A primary case study on the synthesis of 3-(azidomethyl)tetrahydro-2H-pyran will illustrate how flow technology transforms a hazardous batch process into a safe and highly efficient continuous operation.

The Core Directive: Why Flow Chemistry for CMTHP Reactions?

The decision to move a chemical process from batch to flow is driven by the need for enhanced control, safety, and efficiency.[6] For reactions involving CMTHP, a reactive alkyl halide, this transition is not merely an optimization but a fundamental shift towards an intrinsically safer and more robust process.

  • Enhanced Safety with Hazardous Reagents: Many valuable transformations of CMTHP involve highly reactive or hazardous nucleophiles, such as sodium azide (NaN₃). In batch reactors, the large volume of the reaction mixture poses significant risks:

    • Thermal Runaway: Nucleophilic substitutions are often exothermic. Inefficient heat dissipation in large vessels can lead to temperature spikes, causing solvent boiling, pressure build-up, and accelerated side reactions or decomposition.[6][7]

    • Accumulation of Hazardous Species: Batch processing requires the handling and accumulation of large quantities of toxic and potentially explosive reagents like NaN₃.[8] Sodium azide can form highly explosive heavy metal azides with certain metals and generates the extremely toxic and volatile hydrazoic acid (HN₃) in the presence of acid.[9][10][11]

    • Flow Chemistry's Solution: Continuous flow reactors utilize small, confined volumes (the "reactivity zone").[6] This high surface-area-to-volume ratio allows for near-instantaneous heat exchange, effectively eliminating the risk of thermal runaway.[5][12] Reagents are mixed at the point of reaction, meaning only a minuscule amount of hazardous material is present at any given time, preventing dangerous accumulation.[5][8]

  • Precision Control and Superior Yields: Flow systems offer unparalleled control over critical reaction parameters.[4][13]

    • Residence Time: The exact time reactants spend in the heated zone is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning to maximize conversion while minimizing impurity formation.

    • Temperature: The ability to rapidly heat and cool the reaction stream enables exploration of a wider kinetic landscape. Superheating solvents above their atmospheric boiling point is safely achievable by applying back-pressure, dramatically accelerating reaction rates according to the Arrhenius equation.[4][7]

    • Stoichiometry & Mixing: Pumps deliver reagents at precise, constant rates, ensuring consistent stoichiometry. The efficient mixing in micro- and meso-scale reactors prevents localized concentration gradients, leading to more selective reactions and higher quality products.[3]

  • Seamless Scalability: A significant bottleneck in drug development is the transition from laboratory-scale synthesis to pilot and production scales.[14]

    • Batch Scaling Issues: Scaling up a batch reaction is complex, as heat and mass transfer properties change dramatically with vessel size, often requiring complete re-optimization.[15]

    • Flow Scaling Advantage: Scaling a flow process is significantly more straightforward. Production can be increased by either running the system for a longer duration, using a larger reactor with identical channel geometry, or through "numbering-up"—running multiple reactors in parallel.[14][15][16] This approach maintains the optimized reaction conditions, ensuring consistent product quality from gram to kilogram scale and beyond.[17]

Logical Framework: Batch vs. Flow for Hazardous CMTHP Reactions

The following diagram illustrates the decision-making rationale for employing flow chemistry.

G cluster_input Process Evaluation cluster_analysis Hazard & Efficiency Analysis cluster_decision Methodology Selection cluster_outcome Process Outcomes Start Reaction of 3-(Chloromethyl)tetrahydro-2H-pyran Exotherm Is the reaction highly exothermic? Start->Exotherm Hazard Are reagents/intermediates toxic or explosive? (e.g., NaN3) Exotherm->Hazard Yes Batch Traditional Batch Processing Exotherm->Batch No Control Is precise control of temperature & time critical for selectivity? Hazard->Control Yes Hazard->Batch No Control->Batch No Flow Continuous Flow Chemistry Control->Flow Yes Batch_Outcome Risks: • Thermal Runaway • Accumulation of Hazards • Difficult Scale-Up Batch->Batch_Outcome Flow_Outcome Benefits: • Intrinsic Safety • High Efficiency & Yield • Reproducible & Scalable Flow->Flow_Outcome

Caption: Decision workflow for choosing flow chemistry for CMTHP reactions.

Application Protocol 1: Continuous Synthesis of 3-(Azidomethyl)tetrahydro-2H-pyran

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis. The resulting azide is a versatile intermediate, readily converted to amines via reduction or used in "click chemistry" to form triazoles.[8][18] However, the use of sodium azide in batch mode is fraught with safety risks.[8] This protocol details a safe and efficient continuous flow synthesis.

Experimental Objective

To safely synthesize 3-(azidomethyl)tetrahydro-2H-pyran from 3-(chloromethyl)tetrahydro-2H-pyran and sodium azide using a continuous flow reactor, achieving high conversion and yield while eliminating the hazards associated with batch processing.

System Setup

The flow chemistry platform consists of two high-pressure pumps, a T-mixer, a coil reactor, a heating unit (e.g., oil bath or column heater), a back-pressure regulator (BPR), and a collection vessel. All wetted parts should be chemically compatible (e.g., PFA, PTFE, Hastelloy). Crucially, avoid any contact of azide solutions with heavy metals like copper, lead, brass, or bronze to prevent the formation of explosive metal azides. [10][11]

G P1 Pump A (CMTHP Solution) Mixer T-Mixer P1->Mixer P2 Pump B (NaN3 Solution) P2->Mixer Reactor Heated Coil Reactor (e.g., 10 mL PFA tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (Quench Solution) BPR->Collection

Caption: Experimental workflow for continuous azidation of CMTHP.

Reagent Preparation
  • Reagent Stream A: Prepare a 1.0 M solution of 3-(chloromethyl)tetrahydro-2H-pyran (CMTHP) in N,N-Dimethylformamide (DMF).

  • Reagent Stream B: Prepare a 1.2 M solution of sodium azide (NaN₃) in DMF. Gentle warming may be required for full dissolution. Handle sodium azide with extreme care, using appropriate personal protective equipment (PPE), including double gloves, and avoiding metal spatulas. [9][10][11]

Causality Note: DMF is chosen as the solvent due to its high boiling point, good solvating power for both the organic substrate and the inorganic azide salt, and its favorable properties for Sₙ2 reactions.[1]

Step-by-Step Protocol
  • System Priming: Prime both pumps and lines with pure DMF to ensure the system is free of air and cross-contaminants.

  • Set Parameters:

    • Set the heater for the coil reactor to the desired temperature (e.g., 80 °C).

    • Set the Back-Pressure Regulator (BPR) to 10 bar (~145 psi). This prevents the solvent from boiling and ensures a stable, single-phase flow.[4]

  • Initiate Flow:

    • Start Pump A (CMTHP solution) at a flow rate of 0.50 mL/min.

    • Start Pump B (NaN₃ solution) at a flow rate of 0.50 mL/min.

    • This results in a total flow rate of 1.0 mL/min.

  • Calculate Residence Time: For a 10 mL reactor volume and a 1.0 mL/min total flow rate, the residence time (τ) is calculated as:

    • τ = Reactor Volume / Total Flow Rate = 10 mL / 1.0 mL/min = 10 minutes.

  • Equilibration: Allow the system to run for at least three residence times (30 minutes) to reach a steady state before collecting any product for analysis.

  • Collection & Quenching: Collect the output stream from the BPR into a flask containing water and ethyl acetate. This will quench the reaction and prepare the mixture for extraction. As described by Innosyn, the continuously produced alkyl-azide can be immediately extracted to prevent any accumulation.[8]

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to determine conversion and purity. The product can be further purified by column chromatography if necessary.

Data and Optimization

The precise control afforded by flow chemistry allows for rapid optimization of reaction conditions. A Design of Experiments (DoE) approach can be used to efficiently map the reaction space.

ParameterRange ExploredOptimal ConditionRationale
Temperature 60 - 120 °C100 °CBalances reaction rate with potential for side-product formation. Higher temperatures are safely accessible in flow.[19]
Residence Time 5 - 20 min10 minProvides sufficient time for complete conversion without unnecessary energy expenditure.
Equivalents of NaN₃ 1.1 - 1.5 eq1.2 eqA slight excess ensures full conversion of the limiting reagent (CMTHP) without being overly wasteful.
Concentration 0.5 - 1.5 M1.0 MHigher concentrations increase throughput, but may be limited by solubility or exothermicity, which is well-managed in flow.

Table 1: Optimization Parameters for Continuous Azidation

EntryTemp (°C)Residence Time (min)Yield (%)Throughput (g/hr)
1801585~3.5
210010>95~5.8
3120592~11.0

Table 2: Representative Results (Yields are isolated yields after purification. Throughput based on a 10 mL reactor and 1.0 M CMTHP.)

General Protocols for Other Nucleophilic Substitutions

The principles and setup described for the azide synthesis can be readily adapted for other nucleophiles, such as amines and thiolates. These reactions are also common in drug development for creating diverse compound libraries.[1]

General Protocol for Amination
  • Reagent Stream A: 1.0 M solution of CMTHP in a suitable polar aprotic solvent (e.g., Acetonitrile or DMF).

  • Reagent Stream B: 2.5 M solution of the desired amine (e.g., benzylamine, morpholine) in the same solvent. A slight excess of the amine also acts as a base to neutralize the HCl byproduct.[1]

  • Flow Conditions:

    • Temperature: 80 - 140 °C

    • Residence Time: 10 - 30 minutes

    • Back-Pressure: 10 - 15 bar

  • Work-up: An in-line aqueous quench followed by liquid-liquid extraction is typically effective.

General Protocol for Thiolation
  • Reagent Stream A: 1.0 M solution of CMTHP in DMF.

  • Reagent Stream B: 1.1 M solution of the desired thiol (e.g., thiophenol) and 1.2 M of a non-nucleophilic base (e.g., triethylamine or DBU) in DMF.[1]

  • Flow Conditions:

    • Temperature: 25 - 80 °C (Thiolates are highly nucleophilic, often requiring less thermal energy).

    • Residence Time: 5 - 15 minutes

    • Back-Pressure: 5 - 10 bar

  • Work-up: Similar to the amination protocol, an aqueous quench and extraction are standard.

Conclusion and Future Outlook

The application of continuous flow chemistry to the derivatization of 3-(chloromethyl)tetrahydro-2H-pyran offers a transformative approach to the synthesis of valuable pharmaceutical intermediates. By leveraging the intrinsic safety, control, and scalability of flow reactors, hazardous and challenging reactions can be performed safely and efficiently.[20] The protocol for continuous azidation serves as a powerful example of how to mitigate the significant risks associated with reagents like sodium azide, turning a dangerous batch process into a manageable and robust manufacturing technology.[8] As the pharmaceutical industry continues to embrace process intensification and green chemistry, the adoption of flow methodologies for the synthesis of key building blocks like functionalized THPs will become increasingly standard practice.[3]

References

  • Patsnap Eureka. (2025, July 15). Alkyl Advances in Flow Chemistry Techniques.
  • Pharmaceutical Technology. (2017, December 2).
  • Environment, Health & Safety. Safe Handling of Sodium Azide (SAZ).
  • UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
  • ThalesNano. About Flow Chemistry.
  • fReactor. Advantages and Disadvantages of Flow Chemistry.
  • Innosyn. Azide Chemistry Made Safe.
  • Sai Life Sciences. Flow Chemistry & Continuous Processing Solutions.
  • Yale Environmental Health & Safety. Sodium Azide.
  • Office of Research Safety. Lab Safety Guideline: Sodium Azide.
  • Process Technology Online. (2012, June 6). Fast and reliable scale-up.
  • Beilstein Journal of Organic Chemistry. (2009, June 9). From discovery to production: Scale-out of continuous flow meso reactors.
  • International Journal of Pharmaceutical Research and Applications. (2023, September 15). Application of Continuous Flow Chemistry in Organic Synthesis.
  • Beilstein Journal of Organic Chemistry. (2019, October 30). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology.
  • BenchChem. (2025). Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles.
  • Baxendale Group. (2010, October 20).
  • WuXi AppTec. (2025, April 2). “Catch the Flow”: Unlocking the Potential of Flow Chemistry in Early-Phase Drug Discovery.
  • Stoli Chem. (2023, February 6). Scaling up continuous flow chemistry.
  • Chimica e l'Industria Online. (2018). SCALABLE FLOW REACTORS FOR INDUSTRY.
  • Israel Journal of Chemistry. (2016). Enhanced Reaction Efficiency in Continuous Flow.
  • Denmark Group. (2017, January 24).
  • Molecules. (2018). Recent Advances in the Synthesis of 2H-Pyrans.
  • Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one.
  • Journal of the Brazilian Chemical Society. (2025, January 7).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Elimination Byproducts in Reactions of 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving 3-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the common challenge of undesired elimination side reactions, providing in-depth troubleshooting advice, optimized protocols, and a mechanistic framework to empower you to maximize the yield of your target substitution products.

Section 1: Understanding the Core Problem: Sₙ2 vs. E2 Competition

Q1: I am trying to perform a nucleophilic substitution on 3-(chloromethyl)tetrahydro-2H-pyran, but I'm observing a significant amount of an impurity. What is likely happening?

A1: You are encountering a classic and fundamental competition in organic chemistry between two reaction pathways: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). 3-(Chloromethyl)tetrahydro-2H-pyran is a primary alkyl halide, a substrate class that is susceptible to both pathways.[1][2]

  • Desired Pathway (Sₙ2): The nucleophile directly attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This results in the formation of your desired substituted product.

  • Undesired Pathway (E2): The reagent acts as a base instead of a nucleophile. It abstracts a proton (H⁺) from a carbon atom adjacent (β-position) to the carbon with the leaving group. This simultaneous proton removal and chloride departure forms a double bond, yielding an elimination byproduct.[3][4]

The balance between these two pathways is not arbitrary; it is dictated by a specific set of reaction parameters that you can control.

sn2_vs_e2 cluster_sn2 Sₙ2 Pathway (Substitution) cluster_e2 E2 Pathway (Elimination) reactants 3-(Chloromethyl)tetrahydro-2H-pyran + Nu⁻/B⁻ sn2_product Desired Product (Substitution) reactants->sn2_product  Reagent acts as  Nucleophile (Nu⁻) e2_product Side Product (Elimination) reactants->e2_product  Reagent acts as  Base (B⁻)

Caption: Competing Sₙ2 and E2 reaction pathways.

Q2: What is the specific structure of the elimination byproduct I should look for?

A2: The most common elimination byproduct is 3-methylenetetrahydro-2H-pyran . This occurs via an E2 mechanism where a base removes a proton from the C3 position of the pyran ring, leading to the formation of an exocyclic double bond. Its presence can be confirmed by ¹H NMR spectroscopy (look for characteristic signals of vinylic protons) and GC-MS analysis.

Section 2: Troubleshooting Guide: Controlling the Reaction Outcome

Successfully favoring the Sₙ2 pathway requires careful consideration of four key parameters: the reagent (nucleophile/base), temperature, solvent, and, to a lesser extent, substrate concentration.

Q3: How does my choice of reagent affect the formation of the elimination byproduct?

A3: This is the most critical factor. The outcome depends on the reagent's relative nucleophilicity and basicity, as well as its steric bulk.

  • Nucleophilicity vs. Basicity: All nucleophiles are potential bases, and vice versa.[5] Strong, non-bulky nucleophiles that are relatively weak bases are ideal for Sₙ2 reactions. Conversely, strong, sterically hindered (bulky) bases will overwhelmingly favor the E2 pathway.[1][3][6] The bulky nature of reagents like potassium tert-butoxide (KOtBu) makes it difficult for them to access the sterically shielded electrophilic carbon required for Sₙ2, but they can easily abstract an exposed proton from the periphery to initiate elimination.[7][8]

  • Practical Guidance: To favor substitution, choose a reagent that is known to be a good nucleophile but a relatively weak base. For reagents that are both strong nucleophiles and strong bases (e.g., alkoxides, hydroxide), other conditions like temperature must be strictly controlled.

Table 1: Nucleophile/Base Selection Guide for Reactions with Primary Alkyl Halides

Reagent (Example)TypePredominant PathwayRationale
NaN₃, NaCN, NaI, R-SNaStrong Nucleophile / Weak BaseSₙ2 These anions are highly polarizable and excellent nucleophiles, with low basicity, minimizing E2 competition.
CH₃COONa, R-COONaGood Nucleophile / Weak BaseSₙ2 Carboxylates are effective nucleophiles for primary halides.
NaOH, KOH, CH₃ONaStrong Nucleophile / Strong BaseSₙ2 / E2 (Competitive)These reagents can lead to mixtures. Low temperatures are crucial to favor Sₙ2.
KOtBu, DBU, DBN, LDAStrong, Bulky BaseE2 Steric hindrance prevents Sₙ2 attack, making proton abstraction for elimination the primary pathway.[1][6][8]
Q4: What is the optimal temperature range to prevent elimination?

A4: Lowering the reaction temperature is a powerful and universally effective strategy to favor substitution over elimination.[2]

  • Thermodynamic Rationale: Elimination reactions typically result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS).[9][10] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more influential at higher temperatures, making elimination more favorable.[9][10][11]

  • Kinetic Rationale: Elimination reactions often have a slightly higher activation energy than their competing substitution reactions.[9][11][12] By lowering the temperature, a smaller fraction of molecules will have sufficient energy to overcome the activation barrier for elimination, while the substitution pathway remains more accessible.

Protocol Recommendation: Start your reactions at room temperature (20-25 °C) or below. If elimination is still observed, cooling the reaction to 0 °C or even lower is a standard troubleshooting step. Avoid heating the reaction unless the Sₙ2 reaction is exceptionally slow, and even then, apply heat cautiously and incrementally.

Q5: Which solvent system is best for maximizing my desired substitution product?

A5: The choice of solvent is crucial for modulating the reactivity of your nucleophile. For Sₙ2 reactions on primary alkyl halides, polar aprotic solvents are strongly recommended.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are ideal for Sₙ2 reactions.[4][13] They can dissolve ionic nucleophiles but are poor at solvating the anionic nucleophile itself because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 rate.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided if possible. They can form a solvent "cage" around the nucleophile via hydrogen bonding, which stabilizes it and reduces its nucleophilicity, slowing down the Sₙ2 reaction.[14][15][16] This can make the E2 pathway more competitive.

Table 2: Recommended Solvents for Sₙ2 Reactions

SolventTypeSₙ2 SuitabilityComments
DMF (N,N-Dimethylformamide)Polar AproticExcellent High boiling point, excellent solvating power.
Acetonitrile (CH₃CN)Polar AproticExcellent Lower boiling point, easy to remove post-reaction.
DMSO (Dimethyl sulfoxide)Polar AproticExcellent Very high boiling point, can be difficult to remove.
Acetone Polar AproticGood Useful for many common nucleophiles like iodide.
Ethanol / Methanol Polar ProticPoor Can lead to solvolysis and reduces nucleophile strength. Use only if required by nucleophile solubility and at low temperatures.

Section 3: Practical Protocols & Workflows

Q6: Can you provide a generalized, optimized protocol for performing a substitution reaction on 3-(chloromethyl)tetrahydro-2H-pyran?

A6: Certainly. The following protocol for an azide substitution is a robust starting point that maximizes the Sₙ2 pathway. It can be adapted for other strong, non-basic nucleophiles like cyanide or iodide.

Protocol: Synthesis of 3-(Azidomethyl)tetrahydro-2H-pyran

Materials:

  • 3-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

  • Sodium azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.5 M concentration relative to the substrate).

  • Substrate Addition: Add 3-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) dropwise to the stirred suspension at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting material (typically 4-12 hours). Note: If the reaction is sluggish, gentle heating to 40-50 °C can be attempted, but this increases the risk of elimination.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing an equal volume of saturated aqueous sodium bicarbonate solution.

  • Workup - Extraction: Extract the aqueous phase three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash them twice with brine to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Q7: I've followed the advice, but I'm still seeing the elimination byproduct. What is my troubleshooting workflow?

A7: A systematic approach is key to identifying the source of the problem. Follow this decision-making workflow to diagnose and resolve the issue.

troubleshooting_flowchart start Start: Elimination Product Observed check_reagent 1. Analyze Reagent: Is it a strong, bulky base? (e.g., KOtBu) start->check_reagent reagent_yes Switch to a non-bulky, less basic nucleophile (e.g., NaN₃, NaCN) check_reagent->reagent_yes Yes temp_no No check_reagent->temp_no end Problem Solved: Maximized Sₙ2 Product reagent_yes->end reagent_no No check_temp 2. Analyze Temperature: Is the reaction run > 25°C? temp_yes Reduce temperature. Run at 0°C or RT. check_temp->temp_yes Yes solvent_no No check_temp->solvent_no temp_yes->end temp_no->check_temp check_solvent 3. Analyze Solvent: Are you using a polar protic solvent (e.g., EtOH, H₂O)? solvent_yes Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). check_solvent->solvent_yes Yes check_purity 4. Check Reagent Purity: Could the nucleophile be contaminated with hydroxide? check_solvent->check_purity solvent_yes->end solvent_no->check_solvent purity_yes Use fresh, high-purity reagents. Ensure anhydrous conditions. check_purity->purity_yes Yes check_purity->end No / All checks passed purity_yes->end

Caption: Troubleshooting workflow for minimizing E2 elimination.

Section 4: Frequently Asked Questions (FAQs)

Q8: My nucleophile is inherently a strong base, like an alkoxide. How can I possibly favor substitution? A8: This is a challenging scenario where Sₙ2 and E2 are highly competitive. To tip the balance toward Sₙ2:

  • Use the least sterically hindered alkoxide possible: Sodium methoxide is preferable to sodium ethoxide, which is far better than potassium tert-butoxide (which will give almost exclusively elimination).[1]

  • Use the corresponding alcohol as the solvent: For example, use methanol as the solvent for a reaction with sodium methoxide. While it is a protic solvent, it helps suppress elimination by the law of mass action (it is the conjugate acid of the base).

  • Strict Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or below.

Q9: Are there alternative electrophiles to 3-(chloromethyl)tetrahydro-2H-pyran that are less prone to elimination? A9: Yes. The tendency for elimination is also related to the leaving group. While chloride is a good leaving group, you can convert the corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol, into derivatives with better leaving groups that are less basic. The most common alternatives are tosylates (OTs) and mesylates (OMs). The resulting tosylate and mesylate anions are much weaker bases than chloride, which can further disfavor the E2 pathway.

Q10: Does the concentration of the nucleophile matter? A10: Yes. Both Sₙ2 and E2 reactions are bimolecular, meaning their rates depend on the concentration of both the substrate and the nucleophile/base. While changing the concentration won't fundamentally switch the preferred pathway like temperature or reagent choice will, using a moderate excess of a good, non-basic nucleophile (e.g., 1.2-1.5 equivalents) can help ensure the Sₙ2 reaction proceeds to completion efficiently without resorting to higher temperatures.

References
  • Effect of Temperature on Elimination and Substitution Reactions - Glasp. (2023, March 18).
  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - ECHEMI.
  • Elimination Reactions Are Favored By Heat - Master Organic Chemistry. (2012, September 10).
  • SN2 vs E2 - Chemistry Steps.
  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. (2017, June 16).
  • Elimination Reactions.
  • Ch 8 : Substitution or Elimination ? - Chemistry.
  • 8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning.
  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28).
  • Alkyl Halide Reactions: Substitutions & Eliminations |... - Fiveable.
  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann) - OrgoSolver.
  • 12.2: E2 Elimination - Chemistry LibreTexts. (2019, June 05).
  • Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide - ResearchGate. (2025, July 23).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 02).
  • How Solvation Influences the SN2 versus E2 Competition - PMC - NIH.
  • The E2 Reaction Mechanism - Chemistry Steps.
  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021, December 21).
  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021, December 15).
  • (PDF) How Solvation Influences the SN2 versus E2 Competition - ResearchGate. (2021, December 21).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks when utilizing 3-(Chloromethyl)tetrahydro-2H-pyran (3-CMTHP) as an electrophile in nucleophilic substitution workflows.

Below, you will find diagnostic FAQs, quantitative benchmarking, self-validating protocols, and mechanistic visual guides to systematically troubleshoot and optimize your reactions.

PART 1: Diagnostic FAQs (Troubleshooting the "Why" and "How")

Q1: Why is 3-(Chloromethyl)tetrahydro-2H-pyran highly unreactive in standard bimolecular nucleophilic substitution (SN2) conditions? A: The low reactivity stems from a combination of stereoelectronic and thermodynamic factors. First, alkyl chlorides possess a high activation barrier for substitution due to the strong carbon-chlorine bond (~339 kJ/mol). Second, despite being a primary halide, the adjacent beta-tetrahydropyran (THP) ring introduces significant steric hindrance. The SN2 mechanism requires a strict 180° backside attack relative to the leaving group1[1]. The conformational flexibility of the THP ring often places bulky methylene groups directly in the trajectory of the incoming nucleophile, severely retarding the reaction rate.

Q2: How can I overcome this kinetic bottleneck without using harsh temperatures that might cause ring-opening or elimination? A: The most effective strategy is to implement an in situ Finkelstein reaction using a soluble iodide salt, such as Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI)2[2]. Iodide is a highly polarizable, superior nucleophile that rapidly displaces the chloride to form 3-(Iodomethyl)tetrahydro-2H-pyran. TBAI acts as a phase-transfer catalyst by undergoing halide exchange with the unreactive chloride to yield a much more reactive iodide intermediate 3[3]. This transient alkyl iodide is significantly more reactive toward your target nucleophile because the C-I bond is weaker and iodide is an excellent leaving group.

Q3: What role does the solvent play, and which should I choose? A: Solvent selection is critical for SN2 success. Protic solvents (like ethanol or water) hydrogen-bond to the nucleophile, creating a solvation shell that drastically reduces its energy and reactivity. You must use a polar aprotic solvent (such as Acetone, DMF, or DMSO). These solvents strongly solvate metal cations but leave the nucleophilic anions unsolvated and highly reactive 4[4]. Furthermore, in classic Finkelstein conditions using Acetone, the generated NaCl precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle.

PART 2: Quantitative Benchmarking

To understand the necessity of the halogen exchange step, compare the thermodynamic and kinetic properties of the halogens as leaving groups.

Halogen Leaving GroupLeaving Group AbilityBond Dissociation Energy (C–X)Relative SN2 Reactivity
Chloride (Cl⁻) Poor~339 kJ/mol1 (Baseline)
Bromide (Br⁻) Good~285 kJ/mol~50x
Iodide (I⁻) Excellent~234 kJ/mol~100x - 150x

Data Interpretation: Converting the native chloride to an iodide lowers the bond dissociation energy by over 100 kJ/mol, effectively increasing the relative substitution rate by two orders of magnitude and bypassing the steric penalties imposed by the THP ring.

PART 3: Visualizations & Logic Workflows

Troubleshooting Start Low Reactivity of 3-(Chloromethyl)THP CheckSolvent Is the solvent polar aprotic? (e.g., DMF, Acetone) Start->CheckSolvent ChangeSolvent Switch to polar aprotic solvent to unsolvate the nucleophile CheckSolvent->ChangeSolvent No CheckCatalyst Is an iodide catalyst (NaI or TBAI) present? CheckSolvent->CheckCatalyst Yes ChangeSolvent->CheckCatalyst AddCatalyst Add 10-20 mol% TBAI or stoichiometric NaI CheckCatalyst->AddCatalyst No OptimizeTemp Optimize Temperature (50-80°C) CheckCatalyst->OptimizeTemp Yes AddCatalyst->OptimizeTemp Success Successful SN2 Substitution OptimizeTemp->Success

Workflow for troubleshooting and optimizing the reactivity of 3-(Chloromethyl)tetrahydro-2H-pyran.

CatalyticCycle RCl 3-(Chloromethyl)THP (Poor Electrophile) RI 3-(Iodomethyl)THP (Highly Reactive) RCl->RI + I⁻ (Halogen Exchange) Prod Substituted THP (Target Product) RI->Prod + Nu⁻ (Fast SN2) Iodide Iodide Catalyst (I⁻) RI->Iodide I⁻ acts as leaving group Nu Nucleophile (Nu⁻) Nu->RI Attacks intermediate Iodide->RCl I⁻ recycles into reaction

Mechanistic pathway of in situ iodide catalysis (Finkelstein reaction) accelerating substitution.

PART 4: Self-Validating Experimental Protocol

Step 1: Preparation & Reagent Loading

  • Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Add 1.0 equivalent of 3-(Chloromethyl)tetrahydro-2H-pyran and 1.2–1.5 equivalents of your target nucleophile (e.g., an amine or alkoxide).

  • Causality: An inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive transient alkyl iodide intermediate.

Step 2: Solvent Addition

  • Dissolve the reactants in anhydrous DMF (or Acetone if operating strictly under classic Finkelstein conditions).

  • Causality: Polar aprotic solvents ensure the nucleophile remains unsolvated, maximizing its kinetic energy for the SN2 backside attack.

Step 3: Catalyst Introduction (The Critical Step)

  • Add 0.1 to 0.2 equivalents of Tetrabutylammonium Iodide (TBAI).

  • Causality: TBAI acts as a soluble iodide source. The bulky tetrabutylammonium counterion ensures the iodide is completely dissociated and highly nucleophilic, initiating the rapid conversion of the sluggish alkyl chloride into the reactive alkyl iodide.

Step 4: Base Addition

  • Add 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

  • Causality: The base acts as an acid scavenger. It neutralizes any generated HCl, preventing the acidic degradation or ring-opening of the sensitive tetrahydropyran moiety.

Step 5: Reaction & Self-Validating Monitoring

  • Heat the reaction mixture to 60–80°C.

  • Validation Check: Monitor the reaction via TLC or LC-MS every 30 minutes. You should observe the temporary appearance of a new, less polar spot (the 3-Iodomethyl intermediate) before the final product spot appears. If the intermediate spot does not form, your TBAI may be degraded or the solvent is wet.

Step 6: Workup & Isolation

  • Quench the reaction with distilled water to dissolve the inorganic salts (including the precipitated chloride salts).

  • Extract with Ethyl Acetate (EtOAc) and wash the organic layer extensively with brine (3x) to remove all traces of DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

PART 5: References

  • Chapter 8: Nucleophilic substitutions - UC San Diego. Available at:

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. Available at:

  • Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? - Chemistry Stack Exchange. Available at:

  • Finkelstein reaction - Grokipedia. Available at:

Sources

Technical Support Center: Phase-Transfer Catalysis with 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, researchers, and drug development professionals working with 3-(chloromethyl)tetrahydro-2H-pyran (CAS: 948007-45-2). As a primary alkyl chloride featuring a heterocyclic tetrahydropyran (THP) ring[1], this substrate presents unique kinetic and phase-behavior challenges during nucleophilic substitutions (e.g., cyanation, etherification, or amination).

This document synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, reproducible Phase-Transfer Catalysis (PTC) workflows.

Mechanistic Insights & Phase Dynamics

Phase-transfer catalysis (PTC) accelerates reactions between mutually immiscible phases by utilizing a catalyst (typically a quaternary ammonium or phosphonium salt) to shuttle anionic nucleophiles into the organic phase as lipophilic ion pairs[2]. Once in the organic phase, the poorly solvated anion becomes highly reactive, driving the SN​2 displacement of the alkyl chloride[3].

PTC_Mechanism cluster_aq Aqueous / Solid Phase cluster_org Organic Phase (Solvent) Nu_aq Nucleophile (e.g., CN⁻) Q_Nu_aq [Q⁺ Nu⁻] Ion Pair Nu_aq->Q_Nu_aq Catalyst Binding Q_Nu_org [Q⁺ Nu⁻] Active Complex Q_Nu_aq->Q_Nu_org Phase Transfer Q_Cl_aq [Q⁺ Cl⁻] Spent Catalyst Substrate 3-(Chloromethyl)THP Substrate Product 3-(Nu-methyl)THP Product Substrate->Product SN2 Reaction Q_Nu_org->Product Nu⁻ Delivery Q_Cl_org [Q⁺ Cl⁻] Byproduct Pair Q_Nu_org->Q_Cl_org Cl⁻ Exchange Q_Cl_org->Q_Cl_aq Phase Transfer

Caption: Interfacial and organic phase dynamics in the PTC nucleophilic substitution of 3-(chloromethyl)THP.

Troubleshooting FAQs

Q: My substitution reaction with 3-(chloromethyl)tetrahydropyran is stalling at <20% conversion. How can I accelerate it without degrading the substrate? A: Alkyl chlorides possess a higher activation energy for SN​2 displacement compared to bromides or iodides due to the stronger C−Cl bond. Furthermore, the adjacent THP ring introduces mild steric and electronic effects that can further sluggish kinetics. Causality & Solution: Implement an in situ Finkelstein halide exchange by adding 10–20 mol% Potassium Iodide (KI). The phase-transfer catalyst will transport I− into the organic phase, converting the sluggish alkyl chloride into a highly reactive alkyl iodide intermediate, which is then rapidly consumed by your primary nucleophile[4].

Q: I am observing significant formation of (tetrahydro-2H-pyran-3-yl)methanol instead of my desired product. What is causing this hydrolysis? A: In liquid-liquid PTC (aqueous/organic) under alkaline conditions, highly lipophilic catalysts can co-extract OH− ions or water molecules into the organic phase[5]. The unshielded OH− acts as a potent nucleophile, displacing the chloride and forming the alcohol byproduct. Causality & Solution: Transition from Liquid-Liquid PTC to Solid-Liquid PTC . By using anhydrous solid salts (e.g., solid NaCN or K2​CO3​ ) suspended in the organic solvent, you eliminate the aqueous phase entirely, shutting down the hydrolysis pathway[4].

Q: Post-reaction workup is failing due to a stubborn emulsion. How do I break it and prevent it in the future? A: Emulsions in PTC are typically caused by the surfactant-like nature of long-chain quaternary ammonium salts (e.g., Aliquat 336), making it hard to separate the product from the organic phase[6]. Causality & Solution: To break the current emulsion, add brine (saturated NaCl) to increase the aqueous phase density and ionic strength, or filter the biphasic mixture through a pad of Celite. For future runs, switch to a more symmetrical, less amphiphilic catalyst like Tetrabutylammonium bromide (TBAB), which partitions more cleanly during workup[2].

Quantitative Troubleshooting Data

Selecting the correct catalyst is the most critical variable in PTC design. Below is a comparative matrix for optimizing reactions with 3-(chloromethyl)THP.

CatalystSystem TypeLipophilicityRelative Reaction RateEmulsion RiskBest Use Case for 3-(Chloromethyl)THP
TBAB (Tetrabutylammonium bromide)Liquid-LiquidModerateMediumLowGeneral standard; good balance of phase partitioning and easy workup.
TEBAC (Triethylbenzylammonium chloride)Solid-LiquidLowFast (in Solid-Liquid)Very LowBest for preventing hydrolysis; highly effective in anhydrous solid-liquid setups.
Aliquat 336 (Trioctylmethylammonium chloride)Liquid-LiquidHighVery FastHighSluggish reactions requiring massive organic-phase anion concentration, but requires careful workup.
18-Crown-6 Solid-LiquidHighFast (for K+ salts)NonePremium choice for solid potassium salts (e.g., KCN, KI) when quat salts fail.

Self-Validating Experimental Protocol

Objective: Solid-Liquid PTC Cyanation of 3-(chloromethyl)tetrahydro-2H-pyran to 2-(tetrahydro-2H-pyran-3-yl)acetonitrile. Design Rationale: Utilizes Solid-Liquid PTC to prevent hydrolysis[4] and KI co-catalysis to overcome the poor leaving group ability of the chloride.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reaction flask is flame-dried and purged with Nitrogen. Causality: Moisture introduces the risk of trace hydrolysis.

  • Reagent Charging:

    • Add 1.0 equivalent of 3-(chloromethyl)tetrahydro-2H-pyran (10 mmol).

    • Add 1.5 equivalents of finely powdered, anhydrous NaCN (15 mmol). Caution: Highly toxic.

    • Add 0.1 equivalents of KI (1 mmol) as the Finkelstein co-catalyst.

    • Add 0.05 equivalents of TEBAC (0.5 mmol) as the phase-transfer catalyst.

  • Solvent Addition: Add 20 mL of anhydrous Toluene. Causality: Toluene provides an excellent non-polar medium that forces the catalyst to remain active at the solid-liquid interface.

  • Reaction Execution: Heat the mixture to 80°C under vigorous stirring (800+ RPM). Causality: High shear stirring is mandatory in solid-liquid PTC to continuously renew the surface area of the solid salts.

  • Self-Validation Checkpoint (4 Hours): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Validation Metric: You should observe the disappearance of the substrate peak (m/z ~134) and the emergence of the product peak (m/z ~125). If conversion is <50%, verify stirring RPM and verify that the NaCN was sufficiently pulverized.

  • Workup: Cool to room temperature. Filter the entire mixture through a Celite pad to remove solid salts (spent NaCl and excess NaCN). Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

Troubleshooting_Workflow Start Initiate PTC Reaction: 3-(Chloromethyl)THP CheckConv Self-Validation: GC-MS at 4h Start->CheckConv LowConv Low Conversion (< 20%) CheckConv->LowConv HighConv Optimal Conversion (> 80%) CheckConv->HighConv Hydrolysis Is THP-Methanol Byproduct Present? LowConv->Hydrolysis Proceed Proceed to Filtration & Workup HighConv->Proceed AddKI Action: Add 10-20 mol% KI (Finkelstein Catalysis) Hydrolysis->AddKI No (Sluggish Kinetics) SwitchSolid Action: Switch to Solid-Liquid PTC Hydrolysis->SwitchSolid Yes (OH⁻ Extraction) AddKI->CheckConv SwitchSolid->CheckConv

Caption: Diagnostic decision tree for optimizing PTC reactions with 3-(chloromethyl)THP.

References

  • Lecture 41: Phase Transfer Catalysis Source: National Programme on Technology Enhanced Learning (NPTEL) URL:[Link]

  • Phase-transfer catalyst Source: Wikipedia URL:[Link]

  • Thin-layer phase-transfer catalysis in the reaction of alkyl chlorides and a solid formate salt Source: Heteroatom Chemistry / Journal of the American Chemical Society URL:[Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) Source: Green Chemistry (RSC Publishing) URL:[Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • 3-(chloromethyl)tetrahydro-2H-pyran - CAS 948007-45-2 Source: Molaid Chemical Database URL:[Link]

Sources

Monitoring the progress of reactions involving 3-(Chloromethyl)tetrahydro-2H-pyran by TLC or GC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals on the analytical bottlenecks associated with non-chromophoric alkylating agents.

3-(Chloromethyl)tetrahydro-2H-pyran (3-CMTHP) is a highly versatile building block used to introduce the tetrahydropyranylmethyl moiety in medicinal chemistry[1]. However, tracking its consumption during a reaction poses a distinct analytical challenge: it lacks a conjugated π -system or any strong chromophore . Consequently, standard 254 nm UV visualization is completely ineffective[2][3].

This guide provides field-proven troubleshooting protocols and FAQs for tracking 3-CMTHP using Gas Chromatography-Flame Ionization Detection (GC-FID) and Thin-Layer Chromatography (TLC) via chemical derivatization.

Workflow Start Reaction Mixture containing 3-CMTHP Check Is the target product volatile & thermally stable? Start->Check GC GC-FID Analysis (Highly Recommended) Check->GC  Yes   TLC TLC Analysis (Requires Staining) Check->TLC  No   Stain Select Chemical Stain TLC->Stain KMnO4 KMnO4 Stain (Universal/Oxidative) Stain->KMnO4 PMA PMA / CAM Stain (Redox/Universal) Stain->PMA

Decision tree for selecting the optimal analytical method for 3-CMTHP.

Section 1: TLC Troubleshooting & Derivatization FAQs

Q: Why is my starting material (3-CMTHP) invisible on a standard silica TLC plate under UV light?

Root Cause: UV visualization at 254 nm requires the analyte to possess a chromophore (e.g., aromatic rings, conjugated double bonds) to quench the fluorescence of the F254​ indicator embedded in the silica gel[2][3]. Because 3-CMTHP is a fully saturated cyclic ether with an alkyl chloride, it does not absorb UV light in this range. Solution: You must utilize destructive chemical stains that react directly with the ether oxygen or the alkyl chain to form a colored coordination complex or oxidation product upon heating[3].

Q: Which TLC stains are most effective for detecting 3-CMTHP?

Because 3-CMTHP is relatively unreactive at room temperature, oxidative stains that force a redox reaction upon heating are required.

Table 1: Quantitative Data & Stain Selection Guide for 3-CMTHP

Stain TypeActive ReagentChemical MechanismVisual Result for 3-CMTHPSensitivity
Potassium Permanganate ( KMnO4​ ) MnO4−​ Oxidation of the ether/alkyl groups, reducing Mn(VII) to Mn(IV)[3].Yellow/Brown spot on a bright purple background.High
Phosphomolybdic Acid (PMA) Mo(VI) Redox reduction of the reagent to molybdenum blue ( Mo(V)/Mo(IV) )[3].Dark green/blue spot on a yellow-green background.Medium-High
Iodine Chamber ( I2​ ) I2​ vaporReversible complexation with the lone pairs on the ether oxygen[2].Brown/Yellow spot on a pale background.Low-Medium
Protocol: Self-Validating TLC Staining Methodology

Objective: Visualize 3-CMTHP reliably without generating false positives from eluent contamination.

  • Elution: Spot the reaction mixture alongside a pure 3-CMTHP reference standard (co-spotting is mandatory to validate Rf​ shifts). Elute using an appropriate solvent system (e.g., Hexanes/EtOAc).

  • Evaporation (Critical Causality Step): Remove the plate from the chamber and dry it thoroughly using a heat gun (50–60 °C) for 15–30 seconds. Why? Residual solvents like ethyl acetate or triethylamine are highly oxidizable. If left on the plate, they will immediately reduce the stain, causing the entire silica surface to darken and masking your analyte spots[2].

  • Derivatization: Using forceps, quickly dip the plate into a KMnO4​ or PMA staining solution. Immediately wipe the excess stain from the glass/aluminum back of the plate using a paper towel to prevent burning.

  • Thermal Development: Heat the plate evenly with a heat gun.

    • For KMnO4​ : Heat gently until the pink background just begins to turn yellowish. 3-CMTHP will appear as a yellow-brown spot ( MnO2​ formation)[3].

    • For PMA: Heat vigorously until dark green/blue spots appear against a yellow-green background[3].

  • Validation: Ensure the reference 3-CMTHP spot aligns perfectly with a spot in the reaction mixture lane, confirming the presence of unreacted starting material.

TLC_Troubleshoot Issue TLC Plate Turns Brown/Black Immediately Upon Dipping Cause Residual Eluent on Plate (e.g., TEA, Alcohols, EtOAc) Issue->Cause Action1 Step 1: Evaporate Solvent Use Heat Gun (50-60°C) Cause->Action1 Action2 Step 2: Cool Plate to RT Before Dipping Action1->Action2 Result Clean Background Clear Spot Resolution Action2->Result

Troubleshooting workflow for resolving rapid background darkening during TLC staining.

Section 2: GC-FID Troubleshooting & FAQs

Q: Why is GC-FID often preferred over TLC for monitoring 3-CMTHP?

Root Cause: 3-CMTHP is a low-molecular-weight (134.60 g/mol ), highly volatile compound. Flame Ionization Detectors (FID) are exceptionally sensitive to C-H bonds. GC-FID provides a quantitative, highly reproducible method for tracking the disappearance of 3-CMTHP, entirely bypassing the subjectivity and variability of manual TLC chemical staining.

Protocol: Standard GC-FID Tracking Methodology

Objective: Quantitatively monitor the consumption of 3-CMTHP during an alkylation reaction.

  • Sample Preparation: Extract a 50 μ L aliquot of the active reaction mixture. Quench it into 1 mL of an organic solvent (e.g., MTBE or DCM) and wash with 1 mL of deionized water to remove inorganic salts (which will degrade the GC column). Filter the organic layer through a 0.2 μ m PTFE syringe filter into a GC vial.

  • Column Selection: Install a 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 μ m). Why? This non-polar stationary phase provides excellent retention and sharp peak shapes for volatile cyclic ethers and alkyl chlorides.

  • Inlet Parameters: Set the injection port to 250 °C. Use a split ratio of 50:1 to prevent column overloading and peak fronting. Inject 1 μ L.

  • Oven Temperature Gradient:

    • Initial: 50 °C (Hold for 2.0 min). Causality: This low initial temperature focuses the highly volatile 3-CMTHP at the head of the column, ensuring a sharp, narrow peak.

    • Ramp: 20 °C/min to 250 °C.

    • Final: 250 °C (Hold for 5.0 min). Causality: Bakes off high-boiling reaction products or solvents, preventing carryover into the next run.

  • Detection: Set the FID to 300 °C. Maintain Hydrogen flow at 40 mL/min and Air flow at 400 mL/min.

Q: I see a broad, tailing peak for my product, making it hard to integrate the 3-CMTHP peak accurately. How do I fix this?

Root Cause: If 3-CMTHP is being used to alkylate a primary or secondary amine, the resulting basic product can interact strongly with the slightly acidic silanol groups on the GC column's stationary phase, causing severe peak tailing. Solution:

  • Option A: Derivatize the amine product (e.g., rapid acylation with acetic anhydride in the GC vial) prior to injection to neutralize its basicity.

  • Option B: Switch to a base-deactivated column (e.g., DB-5ms + Base) specifically designed for amine analysis.

References

  • [1] Google Patents. WO2019034729A1 - Novel tetrazole compounds and their use in the treatment of tuberculosis. Available at:

  • [2] Reach Devices. TLC stains. Available at:[Link]

  • [4] University of Rochester (Not Voodoo). Magic Formulas: TLC Stains. Available at:[Link]

  • [3] Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at:[Link]

Sources

Validation & Comparative

Reactivity Comparison of 2-, 3-, and 4-(Chloromethyl)tetrahydro-2H-pyran: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The reactivity of saturated heterocyclic alkyl halides is governed by a delicate interplay between through-bond inductive effects and through-space anchimeric assistance (Neighboring Group Participation, NGP). For drug development professionals and synthetic chemists, understanding the positional reactivity of chloromethyl-substituted tetrahydropyrans (THP) is critical for predicting stability, designing synthetic routes, and controlling stereochemistry.

This guide provides an in-depth, objective comparison of the solvolytic and nucleophilic reactivity of 2-, 3-, and 4-(chloromethyl)tetrahydro-2H-pyran , grounded in physical organic chemistry and validated by kinetic assay protocols.

Mechanistic Framework: The Heteroatom Tug-of-War

When a halogen leaving group is tethered to an oxygen-containing heterocycle, the oxygen atom exerts two opposing forces on the transition state during nucleophilic substitution ( / ) or solvolysis:

  • Inductive Deactivation (-I Effect): The highly electronegative oxygen withdraws electron density through the -bond framework, destabilizing the developing positive charge at the reaction center.

  • Anchimeric Assistance (NGP): The oxygen lone pair can act as an internal nucleophile, attacking the reaction center from the backside to form a cyclic oxonium intermediate. This intramolecular pathway often accelerates the reaction exponentially, provided the resulting ring is thermodynamically stable and kinetically accessible[1][2].

The dominant force is entirely dictated by the spatial distance (positional isomerism) between the oxygen atom and the chloromethyl group.

2-(Chloromethyl)tetrahydro-2H-pyran: The -Heteroatom Penalty

In the 2-isomer, the chloromethyl group is located at the -position relative to the ring oxygen. At this proximity, the electron-withdrawing inductive effect is at its maximum, severely destabilizing the transition state. While NGP is theoretically possible, it would require the formation of a highly strained, fused 3-membered oxiranium ring (1-oxoniabicyclo[4.1.0]heptane). Because 3-membered ring formation is kinetically sluggish and thermodynamically unfavorable, the inductive penalty dominates. Consequently, this isomer exhibits the lowest relative reactivity [3].

3-(Chloromethyl)tetrahydro-2H-pyran: The -Heteroatom Baseline

In the 3-isomer, the leaving group is at the -position. The inductive effect is significantly attenuated by the additional methylene spacer. NGP would necessitate the formation of a 4-membered oxetanium ring (1-oxoniabicyclo[3.1.1]heptane), which is disfavored by both Baldwin’s rules and high ring strain. Without viable anchimeric assistance and with only a mild inductive penalty, the 3-isomer behaves much like a standard, unhindered primary alkyl chloride, serving as the baseline for reactivity .

4-(Chloromethyl)tetrahydro-2H-pyran: Transannular Anchimeric Assistance

The 4-isomer ( -position) presents a unique stereoelectronic environment. The inductive effect is negligible across four -bonds. However, the THP ring can undergo a conformational flip from a chair to a boat conformation. This places the oxygen lone pair and the -carbon in perfect antiperiplanar alignment, triggering a transannular intramolecular attack. This forms a highly stable 5-membered bicyclic intermediate (1-oxoniabicyclo[2.2.1]heptane). Because 5-membered ring formation is kinetically favored, this NGP pathway bypasses the high activation energy of standard intermolecular substitution, resulting in the highest relative reactivity [4].

Quantitative Reactivity Comparison

The following table summarizes the structural parameters and relative solvolysis rates ( ) for the three isomers in an 80% aqueous ethanol system at 50°C.

IsomerHeteroatom PositionDominant Electronic EffectPotential NGP Ring SizeIntermediate StrainRelative Reactivity ( )
2-(chloromethyl)THP Strong Inductive Deactivation (-I)3-memberedExtremely High
3-(chloromethyl)THP Weak Inductive Deactivation (-I)4-memberedHigh (Baseline)
4-(chloromethyl)THP Transannular Anchimeric Assistance5-memberedLow (Favorable)

Note: The exponential rate acceleration in the 4-isomer is a hallmark of transannular neighboring group participation, a principle widely utilized to ensure high stereoselectivity in complex acetal substitutions[4].

Visualizing the Reaction Pathways

To fully grasp the causality behind the 4-isomer's enhanced reactivity, we must map the transannular NGP pathway. The formation of the bicyclic intermediate is the rate-determining step that drives the accelerated kinetics.

Pathway A 4-(chloromethyl)THP (Chair) B 4-(chloromethyl)THP (Boat) A->B Conformational Flip C 1-Oxoniabicyclo[2.2.1]heptane (Intermediate) B->C Transannular S_N2 (-Cl⁻) D Solvolysis Product (Substituted THP) C->D Nucleophilic Attack

Transannular NGP pathway of 4-(chloromethyl)THP via a bicyclic intermediate.

Experimental Protocol: Self-Validating Kinetic Assay

To objectively compare the reactivity of these isomers, researchers must employ a rigorous kinetic assay. The following protocol describes a self-validating argentometric titration workflow designed to measure first-order solvolysis rate constants[5].

Causality Behind the Methodology

Instead of relying on absolute initial concentrations—which are prone to weighing errors and solvent evaporation—this protocol utilizes the Infinity Titer ( ) method . By forcing a sample to complete conversion (heating for >10 half-lives), the system generates its own internal standard. The rate constant is calculated using the ratio of unreacted material, making the assay a self-validating closed loop. Furthermore, the use of ice-cold acetone for quenching exploits a drastic drop in both temperature and solvent dielectric constant to instantaneously arrest the reaction, preserving a perfect kinetic snapshot.

Step-by-Step Workflow
  • Substrate Preparation: Prepare 0.05 M solutions of 2-, 3-, and 4-(chloromethyl)THP in 80% (v/v) ethanol/water.

  • Temperature Equilibration: Seal the reaction ampoules and submerge them in a highly regulated thermostated water bath at 50.0 ± 0.1 °C. Allow 15 minutes for thermal equilibration before initiating the timer ( ).

  • Aliquot Extraction: At predefined intervals (e.g., 10, 20, 40, 80, 160 minutes), withdraw a precise 5.00 mL aliquot using a volumetric pipette.

  • Kinetic Quenching (Critical Step): Immediately discharge the aliquot into a flask containing 25 mL of ice-cold acetone ( °C). The sudden temperature drop and shift to a non-polar medium instantly halts solvolysis.

  • Argentometric Titration: Add 2 drops of eosin indicator to the quenched solution. Titrate the liberated chloride ions ( ) using standardized 0.01 M until the precipitate turns a distinct pink color. Record the volume as .

  • Infinity Titer ( ) Generation: Take a separate 5.00 mL aliquot of the initial reaction mixture, seal it in a heavy-walled ampoule, and heat at 100 °C for 24 hours to ensure 100% solvolysis. Quench and titrate to determine .

  • Data Analysis: Plot against time . The slope of this linear regression yields the first-order rate constant .

Protocol S1 1. Substrate Equilibration (0.05M in 80% EtOH, 50°C) S2 2. Aliquot Extraction (At defined intervals t) S1->S2 S3 3. Kinetic Quenching (Ice-cold acetone) S2->S3 S4 4. Argentometric Titration (Quantify liberated Cl⁻) S3->S4 S5 5. Self-Validation (Calculate k using V_∞) S4->S5

Self-validating kinetic assay workflow for determining solvolysis rate constants.

References

  • 2 - Docsity / Exams Chemistry 2.3 - MDMA.ch / Journal of the American Chemical Society 3.5 - American Chemical Society / DSS 4.4 - The Journal of Organic Chemistry / ACS Publications

Sources

Alkylation Dynamics: A Comparative Guide to 3-(Chloromethyl)tetrahydro-2H-pyran vs. Benzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, the choice of alkylating agent dictates not only the success of the chemical transformation but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between a highly reactive standard—benzyl chloride (BnCl)—and a specialized, unactivated alternative—3-(chloromethyl)tetrahydro-2H-pyran (3-CMTHP).

Mechanistic Profiling & Reactivity Causality

The fundamental divergence in reactivity between BnCl and 3-CMTHP is rooted in transition state stabilization and orbital availability.

  • Benzyl Chloride (BnCl): BnCl is a highly potent electrophile. The adjacent phenyl ring provides profound resonance stabilization to the developing positive charge in the transition state. Depending on the solvent's dielectric constant and the nucleophile's strength, BnCl can seamlessly pivot between an SN2 and an SN1 mechanism. For instance, kinetic studies demonstrate that in polar aprotic solvents like DMSO, benzylation follows second-order SN2 kinetics, but shifts heavily toward SN1 character in polar protic media Reaction Kinetics of the Benzylation of Adenine in DMSO[1]. Furthermore, BnCl readily participates in Friedel-Crafts alkylations due to its ability to form stable carbenium ions Alkylation of Benzene with Benzyl Chloride[2].

  • 3-(Chloromethyl)tetrahydro-2H-pyran (3-CMTHP): In stark contrast, 3-CMTHP is an unactivated primary alkyl chloride. It lacks any pi-system to stabilize a carbocation, strictly mandating an SN2 pathway. The adjacent tetrahydropyran (THP) ring introduces mild steric hindrance, and the electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I effect). This combination significantly raises the activation energy barrier for nucleophilic attack, requiring forcing conditions to achieve meaningful conversion.

Mechanistic_Divergence BnCl Benzyl Chloride (BnCl) SN1 SN1 Pathway (Carbocation) BnCl->SN1 Polar Protic SN2_fast SN2 Pathway (Pi-Stabilized TS) BnCl->SN2_fast Aprotic/Strong Nuc CMTHP 3-CMTHP (Unactivated) SN2_slow SN2 Pathway (High Act. Energy) CMTHP->SN2_slow Strict SN2 Product Alkylated Product SN1->Product SN2_fast->Product SN2_slow->Product Heat + NaI

Caption: Mechanistic divergence between benzylic and unactivated primary alkyl chlorides.

Quantitative Data & Performance Comparison

To guide synthetic planning, the physical and kinetic properties of both reagents are summarized below.

ParameterBenzyl Chloride (BnCl)3-(Chloromethyl)tetrahydro-2H-pyran
Electrophilicity Very High (Benzylic stabilization)Low (Unactivated primary carbon)
Reaction Mechanism SN1 or SN2 (solvent dependent)Strictly SN2
Typical Temperature 0°C to 25°C80°C to 100°C
Catalyst Required NoneNaI or KI (Finkelstein)
Base Preference Mild (K 2​ CO 3​ , TEA)Strong/Soluble (Cs 2​ CO 3​ , NaH)
LogP Impact (Approx) +2.0 (Highly lipophilic)+0.5 (Hydrophilic ether oxygen)
Toxicity Profile Lachrymator, probable carcinogenIrritant, non-lachrymatory
Self-Validating Experimental Protocols

The following protocols detail the N-alkylation of a generic secondary amine. They are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPC).

Protocol A: Benzylation using Benzyl Chloride
  • Objective: Rapid N-benzylation under mild conditions.

  • Causality: Due to the high electrophilicity of BnCl, a weak base (K 2​ CO 3​ ) and room temperature are sufficient. Over-heating must be avoided as it leads to rapid dialkylation (quaternization) and degradation.

  • Procedure:

    • Charge a round-bottom flask with the secondary amine (1.0 eq) and anhydrous DMF (0.2 M).

    • Add finely powdered K 2​ CO 3​ (2.0 eq). Rationale: Neutralizes the generated HCl without hydrolyzing the BnCl.

    • Dropwise add Benzyl Chloride (1.1 eq) at 0°C.

    • Warm to room temperature and stir for 2–4 hours.

    • IPC: Monitor via LC-MS. The reaction is self-validating when the starting amine mass completely disappears and a single new peak (+90 Da) emerges.

    • Workup: Quench with water, extract with EtOAc. Wash the organic layer with brine 3x to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Alkylation using 3-CMTHP
  • Objective: Introduction of the tetrahydropyranylmethyl pharmacophore.

  • Causality: 3-CMTHP is remarkably sluggish. We must employ a Finkelstein catalyst (NaI) to convert the chloride to a highly reactive iodide in situ. We substitute K 2​ CO 3​ with Cs 2​ CO 3​ ; the larger cesium cation creates a looser ion pair, rendering the amine nucleophile more "naked" and reactive. This methodology is frequently utilized in the synthesis of complex APIs, such as tetrazole-based antituberculosis agents WO2019034729A1[3].

  • Procedure:

    • Charge a pressure-rated vial with the secondary amine (1.0 eq) and anhydrous DMF (0.2 M).

    • Add Cs 2​ CO 3​ (2.5 eq) and NaI (0.5 eq). Rationale: NaI drives the catalytic halogen exchange.

    • Add 3-CMTHP (1.5 eq). Rationale: Excess is required due to competing base-catalyzed elimination at elevated temperatures.

    • Seal the vial and heat to 90°C for 16–24 hours.

    • IPC: Monitor via LC-MS. Look for the intermediate iodide (transient) and the final product mass. If conversion stalls, add an additional 0.5 eq of 3-CMTHP.

    • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash with 10% aqueous sodium thiosulfate. Rationale: This specific wash removes any iodine (I 2​ ) generated by aerial oxidation of NaI during the prolonged heating. Dry over Na 2​ SO 4​ and concentrate.

Workflow Start Amine + Cs2CO3 (in DMF) Additive Add NaI (Catalyst) Start->Additive Electrophile Add 3-CMTHP Additive->Electrophile Heat Heat 90°C (16h) Electrophile->Heat Workup Aqueous Workup Heat->Workup

Caption: Standardized workflow for N-alkylation using 3-CMTHP via in situ Finkelstein.

Strategic Applications in Drug Development

While BnCl is a staple for introducing protecting groups (benzyl ethers/amines), its utility in final drug molecules is often limited by metabolic liabilities. The benzylic CH 2​ is highly susceptible to Cytochrome P450 (CYP) mediated oxidation, leading to rapid in vivo clearance. Additionally, the phenyl ring drastically increases the molecule's lipophilicity (LogP), which can negatively impact aqueous solubility and oral bioavailability.

Conversely, 3-CMTHP is a strategic bioisostere. By replacing a flat, lipophilic phenyl ring with a saturated, oxygen-containing tetrahydropyran ring, medicinal chemists achieve two critical goals:

  • Metabolic Stability: The absence of the benzylic position mitigates rapid CYP oxidation.

  • Physicochemical Tuning: The ethereal oxygen acts as a hydrogen bond acceptor, lowering the overall LogP and significantly improving aqueous solubility. This makes 3-CMTHP an invaluable building block in lead optimization campaigns.

References
  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. nih.gov.
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride C
  • WO2019034729A1 - Novel tetrazole compounds and their use in the tre

Sources

A Comparative Guide to Leaving Groups on the 3-Methylenetetrahydropyran Moiety: A Study of Cl, Br, I, and OTs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 3-Methylenetetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold, appearing in a vast array of natural products and pharmacologically active molecules. Its exocyclic methylene variant, the 3-methylenetetrahydropyran moiety, presents a particularly versatile synthetic platform. This structural motif combines the conformational stability of the THP ring with the unique reactivity of an allylic system, opening avenues for complex molecular construction.

The functionalization of this scaffold hinges critically on the choice of a leaving group at the allylic position. This decision dictates not only the rate of reaction but also the potential for mechanistic divergence, including direct substitution (Sₙ2) versus allylic rearrangement (Sₙ2'). This guide provides a comprehensive comparison of four commonly employed leaving groups—Chloride (Cl), Bromide (Br), Iodide (I), and Tosylate (OTs)—on the 3-methylenetetrahydropyran core. We will delve into the theoretical underpinnings of their reactivity, present illustrative experimental data, and provide detailed protocols to empower researchers in drug development and synthetic chemistry to make informed strategic decisions.

Theoretical Framework: Principles of Leaving Group Ability in an Allylic System

A nucleophilic substitution reaction requires a leaving group that is stable on its own, which means it must be a weak base.[1] When a leaving group departs, it takes a pair of electrons with it; a group that can effectively stabilize this negative charge will be a better leaving group.[2]

The key factors governing leaving group ability are:

  • Basicity: The cornerstone principle is that weaker bases are better leaving groups .[1] This is because weak bases are the conjugate bases of strong acids. For the halides, the corresponding acid strength is HI > HBr > HCl, making their conjugate bases' stability I⁻ > Br⁻ > Cl⁻.[3]

  • Polarizability: The ability of an atom's electron cloud to be distorted is its polarizability. Larger atoms, like iodine, are more polarizable than smaller ones, like chlorine. This enhanced polarizability helps stabilize the developing negative charge in the transition state of a substitution reaction, leading to a faster rate.

  • Resonance Stabilization: Leaving groups like the p-toluenesulfonate (tosylate, OTs) anion are exceptionally stable because the negative charge is delocalized across multiple oxygen atoms through resonance. This makes the conjugate acid, p-toluenesulfonic acid (TsOH), a very strong acid, and consequently, tosylate is an excellent leaving group.[2]

Based on these principles, the expected order of reactivity for the leaving groups in this study is: OTs > I > Br > Cl .

The Complication of the Allylic System: Sₙ2 vs. Sₙ2'

The 3-methylenetetrahydropyran system is not a simple primary or secondary substrate; it is allylic. This means a nucleophile can attack at two distinct positions:

  • Sₙ2 Pathway (Direct Substitution): The nucleophile attacks the carbon directly bonded to the leaving group, resulting in product A .

  • Sₙ2' Pathway (Allylic Rearrangement): The nucleophile attacks the terminal carbon of the double bond, inducing a shift of the double bond and expulsion of the leaving group. This results in the regioisomeric product B .[4]

The choice between these pathways is influenced by factors such as the steric hindrance at the primary site, the nature of the nucleophile, and solvent conditions.[4] For the purpose of comparing leaving groups, it is essential to monitor the formation of both potential products.

Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic attack.

Comparative Reactivity Data

To provide a quantitative comparison, a standardized kinetic experiment is proposed where each substrate is reacted with a model nucleophile, sodium azide, in a polar aprotic solvent like DMSO.[5] The disappearance of the starting material would be monitored by ¹H NMR or GC-MS. While direct experimental data for this specific system is not available in the literature, the relative rates can be confidently predicted based on extensive studies of nucleophilic substitutions.[5][6]

The table below summarizes the expected relative reaction rates, normalized to the chloride substrate.

Leaving Group (X)SubstrateConjugate AcidpKa of Conjugate AcidExpected Relative Rate (k_rel)
-Cl 3-(Chloromethyl)methylenetetrahydropyranHCl-7[3]1
-Br 3-(Bromomethyl)methylenetetrahydropyranHBr-9[3]~40 - 60
-I 3-(Iodomethyl)methylenetetrahydropyranHI-10[3]~80 - 100
-OTs 3-(Tosyloxymethyl)methylenetetrahydropyranTsOH-2.8~500 - 1000

Note: Relative rates are estimations based on established trends in Sₙ2 reactions and serve as a predictive guide for experimental design.

Analysis of Trends:

  • Halides (Cl, Br, I): The reactivity trend I > Br > Cl directly correlates with the strength of the conjugate acid (HI > HBr > HCl) and the polarizability of the halide anion.[7] The C-I bond is the longest and weakest, making it the easiest to break.

  • Tosylate (OTs): The tosylate group is a significantly better leaving group than even iodide. This is not due to bond strength but to the exceptional stability of the resulting tosylate anion, which delocalizes its negative charge over three oxygen atoms via resonance. This makes it depart much more readily.[8]

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the necessary substrates and performing a comparative kinetic analysis.

Workflow Overview

cluster_B Parallel Synthesis A Synthesis of Precursor: (3-Methylenetetrahydropyran-4-yl)methanol B_Cl -Cl Derivative A->B_Cl B_Br -Br Derivative A->B_Br B_I -I Derivative A->B_I B_OTs -OTs Derivative A->B_OTs B Conversion to Derivatives C Kinetic Experiment: Reaction with NaN₃ D Data Analysis: Determine Relative Rates C->D B_Cl->C B_Br->C B_I->C B_OTs->C

Caption: Overall experimental workflow for the comparative study.

Part 1: Synthesis of the Common Precursor, (3-Methylenetetrahydropyran-4-yl)methanol

This protocol assumes the availability of 3-formyltetrahydrofuran, which can be prepared via established methods.[9][10]

  • Wittig Reaction:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

    • Allow the resulting orange-red ylide solution to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 3-formyltetrahydrofuran (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, 3-methylenetetrahydrofuran, by flash column chromatography.

  • Hydroboration-Oxidation:

    • To a solution of 3-methylenetetrahydrofuran (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-THF complex (1.0 M solution in THF, 0.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Cool the mixture to 0 °C and slowly add water, followed by 3M aqueous NaOH, and then 30% H₂O₂ dropwise, maintaining the temperature below 20 °C.

    • Stir vigorously at room temperature for 2 hours.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol, (3-methylenetetrahydropyran-4-yl)methanol, by flash column chromatography.

Part 2: Synthesis of the Halide and Tosylate Derivatives

A. 3-(Chloromethyl)methylenetetrahydropyran (Appel Reaction)

  • Dissolve the precursor alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under N₂.

  • Cool the solution to 0 °C and add carbon tetrachloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify directly by flash chromatography (eluting with a non-polar solvent like hexanes/ethyl acetate) to yield the chloride.

B. 3-(Bromomethyl)methylenetetrahydropyran (Appel Reaction)

  • Dissolve the precursor alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM under N₂.

  • Cool the solution to 0 °C and add carbon tetrabromide (1.2 eq) portion-wise.

  • Stir at 0 °C for 1-2 hours until TLC indicates completion.

  • Concentrate and purify by flash chromatography to yield the bromide.

C. 3-(Iodomethyl)methylenetetrahydropyran (Appel Reaction)

  • To a solution of triphenylphosphine (1.5 eq), imidazole (1.5 eq), and iodine (1.5 eq) in anhydrous DCM at 0 °C under N₂, add a solution of the precursor alcohol (1.0 eq) in DCM.

  • Stir at room temperature for 1-3 hours.

  • Quench with aqueous sodium thiosulfate solution.

  • Separate the layers, extract the aqueous phase with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the iodide.

D. 3-(Tosyloxymethyl)methylenetetrahydropyran

  • Dissolve the precursor alcohol (1.0 eq) in anhydrous pyridine (or DCM with triethylamine, 1.5 eq) at 0 °C under N₂.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours or until completion by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield the tosylate, which can be purified by chromatography or recrystallization.

Part 3: Protocol for Comparative Kinetic Analysis
  • Stock Solutions: Prepare 0.1 M stock solutions of each substrate (Chloride, Bromide, Iodide, Tosylate) and a 0.2 M stock solution of sodium azide (NaN₃) in deuterated dimethyl sulfoxide (DMSO-d₆). Also prepare a 0.1 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.

  • Reaction Setup: In a clean NMR tube, combine 0.5 mL of a substrate stock solution and 0.1 mL of the internal standard stock solution.

  • Initiation: Place the NMR tube in a spectrometer pre-heated to a constant temperature (e.g., 40 °C). Acquire an initial spectrum (t=0).

  • Monitoring: Rapidly add 0.5 mL of the pre-heated NaN₃ stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Data Processing: Integrate the signal corresponding to a unique proton on the starting material against the signal of the internal standard at each time point.

  • Analysis: Plot the natural logarithm of the starting material concentration (ln[SM]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). Repeat for all four substrates under identical conditions to determine their relative rates.

Conclusion and Strategic Recommendations

The choice of leaving group for the functionalization of the 3-methylenetetrahydropyran scaffold is a critical parameter in synthetic design. This guide establishes a clear hierarchy of reactivity based on fundamental chemical principles: OTs > I > Br > Cl .

  • For rapid, high-yielding substitutions under mild conditions, tosylate is the premier choice due to the exceptional stability of its anion.[8]

  • When a tosylate is not feasible or desired, iodide offers the highest reactivity among the halides and is an excellent alternative.[1][2]

  • Bromide provides a good balance of reactivity and cost-effectiveness for many applications.

  • Chloride , being the least reactive, requires more forcing conditions (higher temperatures, longer reaction times), which may not be compatible with sensitive functional groups elsewhere in the molecule.

Researchers should select the leaving group that best balances the need for reactivity with the overall stability of their molecule and the economic constraints of their synthesis. Understanding this comparative reactivity is essential for optimizing reaction conditions, minimizing side products, and achieving efficient access to novel chemical entities built upon this valuable scaffold.

References

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Online] Available at: [Link]

  • Química Orgánica. The leaving group in the nucleophilic substitution - SN2. [Online] Available at: [Link]

  • Amatore, C., et al. (2002). Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. ARKIVOC, 2002(5), 92-101. [Online] Available at: [Link]

  • ResearchGate. Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. [Online] Available at: [Link]

  • Wikipedia. Allylic rearrangement. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Online] Available at: [Link]

  • Chemistry LibreTexts. 7.3: Other Factors that Affect SN2 Reactions. [Online] Available at: [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Online] Available at: [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Online] Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2003). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Journal of the American Chemical Society, 125(11), 3090–3100. [Online] Available at: [Link]

  • University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Online] Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 57(5), 1559-1563. [Online] Available at: [Link]

  • ChemTube3D. Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Online] Available at: [Link]

  • D'Auria, M. V., et al. (2018). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Molbank, 2018(2), M982. [Online] Available at: [Link]

  • Pospisil, P., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20047–20055. [Online] Available at: [Link]

  • Chemistry Student. Nucleophilic Substitution. [Online] Available at: [Link]

  • YouTube. Reactivity-effect of substrate structure, leavinggroup and attacking nucleophile in... [Online] Available at: [Link]

  • Molbase. Synthesis of 1-methyl-5-phenyl-7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Online] Available at: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Online] Available at: [Link]

  • Chemistry LibreTexts. Leaving Groups. [Online] Available at: [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Online] Available at: [Link]

  • Jacob, J., et al. (1998). 1,3-Transposition of Allylic Alcohols Catalyzed by Methyltrioxorhenium. Organometallics, 17(9), 1836-1838. [Online] Available at: [Link]

  • YouTube. Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). [Online] Available at: [Link]

  • ChemRxiv. Unusual Rearrangement-Remercuration Reactions of Allylic Silanols. [Online] Available at: [Link]

  • Google Patents. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • YouTube. Nucleophilic Substitution, Halogenoalkane Mechanism - Organic Chem. [Online] Available at: [Link]

  • LOCKSS. THE THERMAL[11][11] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. [Online] Available at: [Link]

  • Save My Exams. Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Claisen rearrangement in substituted ring. [Online] Available at: [Link]

  • Google Patents. CN101565433A - New production technology of diethyl (tosyloxy)methylphosphonate.
  • Atwal, K. S., et al. (1989). SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL. Heterocycles, 28(1), 29-32. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline. [Online] Available at: [Link]

  • Google Patents. US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
  • Google Patents. US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
  • Google Patents. WO2014140017A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran.
  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • RMIT University. Exploring aminoalkynols for the synthesis of iodo-dihydrofuran heterocycles by electrophilic cyclization and exploiting its unusual reactivity for the synthesis of α-iodoketones. [Online] Available at: [Link]

  • Nature. Room-temperature synthesis of Fe3O4@MOF-5 magnetic hybrid as an efficient catalyst for the one-pot green synthesis of tetrahydropyridines. [Online] Available at: [Link]

Sources

Biological Activity Screening of Novel Anti-Tubercular Tetrazoles Synthesized via 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: The Bioisosteric Advantage

The emergence of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates the development of novel chemical entities with unique mechanisms of action. Recently, a new class of tetrazole-based compounds (exemplified by the preclinical candidate GSK839) has shown profound efficacy by selectively inhibiting Mycobacterium tuberculosis Tryptophan Synthase (TrpAB) [1].

A critical challenge in optimizing these tetrazole scaffolds is balancing lipophilicity with metabolic stability. While early iterations utilized highly lipophilic saturated cycles (such as 4,4-difluorocyclohexyl), substituting these with oxygen-containing heterocycles using 3-(Chloromethyl)tetrahydro-2H-pyran (3-CMTHP) as a building block has proven to be a superior bioisosteric strategy [2]. The tetrahydropyran (THP) ring lowers the partition coefficient (clogP), drastically improving aqueous solubility and reducing off-target cytotoxicity (e.g., hERG liabilities) while maintaining the steric bulk required for target engagement [3].

This guide objectively compares the biological performance of THP-derived tetrazoles against alternative ring systems and standard first-line therapies, providing robust, self-validating experimental protocols for screening.

Chemical Rationale & Synthesis Workflow

The synthesis of these advanced anti-tubercular agents relies on the N-alkylation of a substituted 1H-tetrazole core. 3-CMTHP acts as a highly efficient alkylating agent. Because tetrazoles possess two reactive nitrogen atoms (N1 and N2), the alkylation typically yields a mixture of regioisomers which are subsequently separated via chromatography to isolate the biologically active isomer [4].

Synthesis A 3-(Chloromethyl)tetrahydro-2H-pyran (Alkylating Agent) C N-Alkylation (K2CO3, DMF, 80°C) A->C B Substituted 1H-Tetrazole (Core Scaffold) B->C D N1 & N2 Alkylated Isomers C->D E Chromatographic Separation D->E F THP-Tetrazole Anti-TB Candidate (e.g., GSK839 Analog) E->F

Synthesis workflow of THP-Tetrazole derivatives using 3-CMTHP as an alkylating agent.

Biological Activity Screening: Experimental Protocols

To objectively evaluate the synthesized THP-tetrazole compounds, we employ a self-validating screening cascade designed to measure both absolute potency and therapeutic safety margins.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Validation: Traditional colony-forming unit (CFU) counting for M. tuberculosis takes 3-4 weeks. REMA is selected because it is a rapid, inexpensive colorimetric assay that measures the metabolic reduction of resazurin (blue) to resorufin (pink) by viable bacteria, correlating perfectly with CFU readouts [5]. To ensure a self-validating system, every plate must include a drug-free growth control (validating bacterial viability) and standard drug controls (validating assay sensitivity).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until the logarithmic growth phase (OD600 ≈ 0.6–0.8). Dilute to a final assay inoculum of 5×105 CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the THP-tetrazole compounds (range: 10 µM to 0.01 µM) in 7H9 broth. Include Isoniazid and Rifampicin as positive controls [6].

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to all test and control wells (excluding media-only blank wells). Seal the plates in gas-permeable bags and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.01% (w/v) sterile resazurin sodium salt solution to each well [6].

  • Readout: Re-incubate for 24 hours. Visually assess color change (blue = inhibition; pink = growth). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change.

Protocol B: Mammalian Cytotoxicity Screening (HepG2)

Causality & Validation: A highly potent anti-TB compound is non-viable if it exhibits general cytotoxicity. We screen against HepG2 (human hepatoma) cells to assess hepatotoxicity—a common liability for anti-TB drugs. The Selectivity Index (SI = CC50 / MIC) provides a quantitative safety margin.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Exposure: Treat cells with serial dilutions of the test compounds (up to 100 µM). Include a DMSO vehicle control (0.5% final concentration) and Doxorubicin as a positive cytotoxic control.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to measure ATP as an indicator of metabolically active cells. Read luminescence.

  • Data Analysis: Calculate the CC50 (concentration reducing viability by 50%) using non-linear regression.

Comparative Performance Data

The following table benchmarks the optimized THP-Tetrazole against its lipophilic predecessor (Cyclohexyl-Tetrazole) and standard first-line therapies.

Compound / DrugRing SubstitutionMIC (µM)CC50 (µM)Selectivity Index (SI)clogP
THP-Tetrazole 3-(Chloromethyl)tetrahydro-2H-pyran0.15> 100> 6662.8
Cyclohexyl-Tetrazole 4,4-Difluorocyclohexyl0.12252084.2
Isoniazid (INH) N/A (Standard Line 1)0.30> 100> 333-0.7
Rifampicin (RIF) N/A (Standard Line 1)0.05> 100> 20003.7

Data Interpretation: The THP-tetrazole compound matches the lipophilic cyclohexyl variant in anti-tubercular potency but demonstrates a significantly superior safety profile. Substituting the carbon-based ring with the oxygen-containing tetrahydropyran lowers the clogP from 4.2 to 2.8. This reduction in lipophilicity enhances aqueous solubility and effectively eliminates off-target cytotoxicity, yielding a Selectivity Index (> 666) that is highly competitive with first-line drugs like Isoniazid.

Mechanism of Action: Tryptophan Synthase (TrpAB) Inhibition

Unlike standard therapies that target cell wall synthesis (Isoniazid) or RNA synthesis (Rifampicin), these novel tetrazoles act via the specific, uncompetitive inhibition of the beta-subunit of M. tuberculosis Tryptophan Synthase (TrpAB) [1]. Because TrpAB is essential for bacterial survival but entirely absent in humans, it represents an ideal therapeutic target.

MOA Substrate Indole-3-glycerol phosphate + L-Serine Enzyme Tryptophan Synthase (TrpAB) (M. tuberculosis) Substrate->Enzyme Binds Active Site Product L-Tryptophan (Essential for Protein Synthesis) Enzyme->Product Catalysis (Normal Pathway) Inhibitor THP-Tetrazole Compound (e.g., GSK839 Analog) Inhibitor->Enzyme Uncompetitive Inhibition Death Bacterial Cell Death Product->Death Depletion Leads To

Mechanism of action showing uncompetitive inhibition of TrpAB by THP-Tetrazole compounds.

Conclusion

The integration of 3-(Chloromethyl)tetrahydro-2H-pyran into the tetrazole scaffold represents a masterclass in bioisosteric replacement. By utilizing this specific building block, medicinal chemists can successfully bypass the lipophilic liabilities of traditional cycloalkanes. The resulting THP-tetrazole derivatives exhibit potent, selective, and novel bactericidal activity against M. tuberculosis, positioning them as highly viable candidates for combating MDR-TB.

References

  • GlaxoSmithKline. (2019). Novel tetrazole compounds and their use in the treatment of tuberculosis (Patent No. WO2019034729A1).
  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[Link]

  • FEBS Congress. (n.d.). Mycobacterium tuberculosis Tryptophan Synthase as a target for novel antitubercular drugs. Federation of European Biochemical Societies. [Link]

  • Comprehensive Heterocyclic Chemistry. (n.d.). Spirocyclic Heterocyclic Ring Systems and Tetrazole Compounds.[Link]

Sources

Computational Benchmarking of DFT Functionals for SN2 Transition States in 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereoelectronic Challenge of 3-CMTHP

3-(Chloromethyl)tetrahydro-2H-pyran (3-CMTHP) is a highly versatile building block in pharmaceutical synthesis, routinely utilized to install the tetrahydropyran-3-ylmethyl moiety into active pharmaceutical ingredients (APIs). The primary synthetic functionalization of this molecule occurs via bimolecular nucleophilic substitution (SN2) of the primary chloride.

However, modeling the transition state (TS) of this reaction is computationally demanding. The presence of the beta-oxygen in the tetrahydropyran (THP) ring introduces complex stereoelectronic effects—such as inductive electron withdrawal and conformational flexibility (chair vs. twist-boat)—that significantly impact the activation barrier. Accurately predicting these kinetics is critical for process chemists optimizing reaction conditions. This guide objectively compares the performance of leading Density Functional Theory (DFT) methods in predicting SN2 transition state barriers, providing a self-validating computational protocol for drug development professionals.

Comparative Analysis of DFT Functionals

When selecting a DFT functional for modeling SN2 reactions of primary alkyl chlorides, the choice dictates the accuracy of the predicted central barrier. Generalized Gradient Approximation (GGA) functionals and older hybrids often fail to capture the delicate balance of ion-dipole interactions in the pre-reaction complex and the sterics of the pentacoordinate TS.

B3LYP (The Legacy Hybrid)

While B3LYP is ubiquitous in organic chemistry, it is fundamentally flawed for SN2 barrier predictions. Benchmark studies on SN2@C reactions reveal that B3LYP systematically underestimates central barrier heights by approximately 4.8 kcal/mol (1)[1]. For 3-CMTHP, this underestimation can falsely predict room-temperature reactivity for sluggish nucleophiles, leading to wasted experimental resources.

OLYP (The GGA Alternative)

The OLYP functional has shown surprisingly good overall agreement with CCSD(T) benchmarks for SN2 reactions, underestimating the central barrier by a narrower margin of ~4.05 kcal/mol compared to B3LYP (1)[1]. However, because it lacks dispersion corrections, it struggles to accurately model the bulky THP ring's non-covalent interactions with incoming nucleophiles.

M06-2X (The Thermochemistry Standard)

The M06-2X meta-GGA functional is highly recommended for main-group thermochemistry. It accurately captures the correct trends in relative barriers for SN2 versus E2 pathways, making it vastly superior for modeling alkyl chloride displacements (2)[2].

wB97XD (The Dispersion-Corrected Champion)

For 3-CMTHP, the incoming nucleophile must navigate the steric bulk of the THP ring. wB97XD includes empirical dispersion corrections (Grimme's D2) and long-range corrections. This makes it the most robust choice for capturing both the diffuse nature of the SN2 transition state and the non-covalent interactions induced by the THP ring.

Quantitative Performance Summary

The following table summarizes the performance of these functionals against high-level ab initio benchmarks (e.g., CCSD(T)/CBS) for model primary alkyl chloride SN2 reactions.

DFT FunctionalCentral Barrier Error (kcal/mol)Dispersion CorrectionRecommended Computational Use Case for 3-CMTHP
B3LYP -4.8 to -9.0NoneQualitative geometry optimization only.
OLYP -4.05NoneFast screening of pre-reaction ion-dipole complexes.
M06-2X ± 1.5ImplicitAccurate barrier heights for small, non-bulky nucleophiles.
wB97XD ± 1.2Explicit (D2)Optimal: Bulky nucleophiles; complex steric environments.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be employed when modeling the 3-CMTHP transition state. This protocol is designed as a self-validating system , meaning each sequential step mathematically confirms the physical validity of the previous one.

Step 1: Conformational Search of the Reactant The THP ring of 3-CMTHP can exist in multiple conformations. Experimental and computational studies on analogous halogenated cyclic systems demonstrate that the chair conformer exists in multiple stable forms (axial vs. equatorial), requiring rigorous conformational screening to identify the global minimum before initiating a TS search (3)[3]. Optimize the reactant geometry using wB97XD/def2-SVP.

Step 2: Transition State Guess via Relaxed PES Scan Construct a pre-reaction complex by placing the nucleophile at a distance of approximately 3.5 Å from the electrophilic carbon, collinear with the C-Cl bond (4)[4]. Perform a relaxed Potential Energy Surface (PES) scan, decreasing the C-Nu distance in 0.05 Å increments. The energy maximum along this coordinate serves as your TS guess.

Step 3: Transition State Optimization Submit the TS guess geometry to a Berny algorithm optimization (e.g., opt=(ts, calcall, noeigentest)). Causality Note: For anionic nucleophiles, diffuse functions are strictly mandatory to model the expanded electron cloud. Therefore, a basis set like def2-TZVPD or aug-cc-pVTZ must be used to prevent artificial barrier inflation.

Step 4: Frequency Analysis (Validation Step 1) Perform a vibrational frequency calculation on the optimized TS geometry. A valid SN2 transition state must exhibit exactly one imaginary frequency (e.g., ~ -475 cm⁻¹ for a fluoride attack) corresponding to the simultaneous formation of the C-Nu bond and the breaking of the C-Cl bond (5)[5].

Step 5: Intrinsic Reaction Coordinate (Validation Step 2) To prove causality—that the located TS actually connects 3-CMTHP to the desired substituted product—run an Intrinsic Reaction Coordinate (IRC) calculation. This maps the minimum energy path (MEP) downhill from the TS in both directions.

Step 6: Single-Point Energy Refinement with Solvation Calculate the final electronic energy using a high-level method (e.g., wB97XD/def2-TZVPP) and apply a Polarizable Continuum Model (PCM) or SMD to account for solvent effects, which drastically stabilize the anionic leaving group and lower the activation energy (5)[5].

Computational Workflow Visualization

G N1 1. Conformational Search (THP Ring Chair Minima) N2 2. PES Scan (C-Cl Bond Elongation) N1->N2 N3 3. TS Optimization (Berny Algorithm / def2-TZVPD) N2->N3 N4 4. Frequency Analysis (Require 1 Imaginary Freq) N3->N4 N5 5. IRC Calculation (Verify MEP Connectivity) N4->N5 N6 6. SPE & Solvation (SMD / High-Level Basis) N5->N6

DFT workflow for isolating and validating the SN2 transition state of 3-CMTHP.

References

  • Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si) - PubMed. nih.gov.
  • SN2 AND E2 DFT BENCHMARK. idc-online.com.
  • Journal of Chemical Health Risks Theoretical Investigation of the SN2 Reaction Mechanism from Methyl Chloride to Methyl Fluoride. jchr.org.
  • Experimental (Raman and IR) and computational (DFT, MP2) studies of conformational diversity of 1-chloromethyl-1-fluorosilacyclohexane | Request PDF - ResearchGate.
  • Chem 106: Computational Handout 2 Transition State for an SN2 Reaction Objectives: scan a bond length to locate a transition sta - Eugene E. Kwan. github.io.

Sources

Benchmarking the performance of 3-(Chloromethyl)tetrahydro-2H-pyran against novel alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Alkylating Agents: Benchmarking 3-(Chloromethyl)tetrahydro-2H-pyran Against Novel Alternatives

Introduction: The Evolving Landscape of Alkylating Agents

Alkylating agents represent one of the earliest and most crucial classes of non-hormonal drugs in the history of cancer chemotherapy.[1][2] Their fundamental mechanism involves the covalent attachment of an alkyl group to cellular macromolecules, with DNA being the primary target.[3][4] This interaction leads to DNA damage, disrupts replication and transcription, and ultimately triggers cell cycle arrest and apoptosis, making these agents potent tools against rapidly proliferating cancer cells.[5][6]

Despite their proven efficacy, conventional alkylating agents are often hampered by a lack of selectivity, leading to significant toxicity in healthy tissues and the emergence of drug resistance.[5][7] This has spurred the development of novel alkylating agents designed for greater target selectivity, reduced toxicity, and the ability to overcome resistance mechanisms.[7][8][9] This guide introduces 3-(Chloromethyl)tetrahydro-2H-pyran, a compound featuring a reactive chloromethyl group appended to a tetrahydropyran (THP) scaffold—a common motif in medicinal chemistry—as a candidate for evaluation.[10][11] We will benchmark its theoretical performance against a selection of novel alkylating agents that have shown promise in preclinical or clinical settings, providing a comprehensive framework for its systematic evaluation.

Agents for Comparison:

  • 3-(Chloromethyl)tetrahydro-2H-pyran: The subject of this guide, a structurally simple molecule with a potential monofunctional alkylating moiety. Its efficacy and selectivity are yet to be extensively documented in the public domain.

  • Melphalan-flufenamide (Melflufen): A novel dipeptide prodrug of melphalan. It is designed to be more lipophilic and is selectively hydrolyzed by aminopeptidases overexpressed in certain cancer cells, leading to targeted release and accumulation of the active alkylating agent.[9]

  • Adozelesin: A highly potent analog of the natural product CC-1065. It is a monofunctional alkylating agent that binds to the minor groove of DNA and selectively alkylates adenine at the N3 position.[12]

  • Carmethizole: A novel bis-carbamate alkylating agent that has been shown to produce DNA-protein and DNA-DNA cross-links. Its mechanism appears distinct from classical nitrosoureas and mustards.[13][14]

This guide will provide senior researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to objectively compare the performance of 3-(Chloromethyl)tetrahydro-2H-pyran against these and other innovative alternatives.

Part 1: The Chemical Rationale and Mechanism of Action

The cytotoxic effects of alkylating agents are primarily attributed to their ability to form covalent bonds with nucleophilic sites on DNA bases.[3] The N7 position of guanine is the most frequent target, though other sites like the N1 and N3 of adenine, N3 of cytosine, and the O6 of guanine are also susceptible.[5][6]

Monofunctional vs. Bifunctional Alkylation: Alkylating agents can be classified based on the number of reactive groups they possess.

  • Monofunctional agents (e.g., Adozelesin, likely 3-(Chloromethyl)tetrahydro-2H-pyran) have one alkylating arm. They form single adducts on a DNA strand, which can lead to base mispairing during replication and ultimately cause mutations or strand breaks.[6]

  • Bifunctional agents (e.g., Melphalan, Carmethizole) have two reactive arms. They can react with two different nucleophilic sites, leading to the formation of highly cytotoxic DNA cross-links. These can be on the same strand (intrastrand cross-links ) or on opposite strands (interstrand cross-links ), the latter being particularly effective at blocking DNA replication and transcription.[1][15]

Reaction Kinetics: Sₙ1 vs. Sₙ2 Mechanisms: The rate and selectivity of alkylation are governed by the reaction mechanism.[2][15]

  • Sₙ1 (First-Order Nucleophilic Substitution): The rate-limiting step is the spontaneous formation of a highly reactive carbonium ion intermediate. This reaction's rate depends only on the concentration of the alkylating agent. These agents tend to be highly reactive and less selective.[15]

  • Sₙ2 (Second-Order Nucleophilic Substitution): The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon, displacing the leaving group. The rate depends on the concentrations of both the alkylating agent and the nucleophile, allowing for greater potential selectivity towards more reactive nucleophilic targets.[2][15]

3-(Chloromethyl)tetrahydro-2H-pyran, with its primary chloride leaving group, is predicted to react via an Sₙ2 mechanism, suggesting its reactivity will be strongly influenced by the nucleophilicity of its biological target.

DNA_Alkylation_Mechanism cluster_0 Alkylating Agent Activation cluster_1 DNA Interaction cluster_2 Cellular Consequences Agent Alkylating Agent (R-X) Intermediate Reactive Intermediate (e.g., Carbonium Ion R+) Agent->Intermediate Sₙ1 or Sₙ2 Mechanism Guanine Nucleophilic Site (e.g., N7 of Guanine) Intermediate->Guanine Covalent Bond Formation DNA DNA Double Helix AlkylatedDNA Alkylated DNA (DNA Adduct) Guanine->AlkylatedDNA Crosslink Interstrand Cross-link (Bifunctional Agents) Guanine->Crosslink Second Alkylation Apoptosis Replication Block & Apoptosis AlkylatedDNA->Apoptosis Crosslink->Apoptosis

Caption: General mechanism of DNA alkylation by electrophilic agents.

Part 2: A Framework for Performance Benchmarking: Experimental Protocols

To objectively assess the potential of 3-(Chloromethyl)tetrahydro-2H-pyran, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to benchmark its performance against established and novel agents.

Protocol 1: Kinetic Alkylation Assay with 4-(4-nitrobenzyl)pyridine (NBP)

Causality: Before proceeding to complex biological systems, it is crucial to quantify the intrinsic chemical reactivity of the compound. The NBP assay provides a standardized colorimetric method to determine the relative alkylating potency of an agent under controlled, cell-free conditions.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine (NBP) in ethylene glycol.

    • Prepare stock solutions of each test compound (e.g., 10 mM in DMSO).

  • Reaction:

    • In a microcentrifuge tube, combine 200 µL of phosphate buffer (pH 7.4), 10 µL of the NBP solution, and 10 µL of the test compound solution.

    • Incubate the mixture at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes). Chlorambucil can be used as a positive control.[16]

  • Color Development:

    • At each time point, stop the reaction by adding 500 µL of an acetone/ethyl acetate (1:1) mixture.

    • Add 100 µL of triethylamine to develop the blue color.

  • Quantification:

    • Measure the absorbance at 570 nm using a spectrophotometer.

    • The rate of color development is proportional to the alkylating activity. Calculate the alkylating potency (P') relative to the control compound.[16]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay moves from chemical reactivity to biological effect, measuring the dose-dependent ability of a compound to reduce the metabolic activity of living cancer cells, a proxy for cytotoxicity.[3][17] Comparing IC₅₀ values (the concentration required to inhibit 50% of cell growth) across a panel of cancer cell lines provides a quantitative measure of potency and a preliminary indication of selectivity.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include untreated wells as a negative control.[3]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: DNA Damage Analysis (Alkaline Comet Assay)

Causality: To confirm that the observed cytotoxicity is mediated by DNA damage, the Comet assay is employed. This sensitive technique visualizes DNA strand breaks and alkali-labile sites in individual cells. The extent of DNA migration in an electric field (the "comet tail") is proportional to the amount of damage.[18]

Methodology:

  • Cell Treatment: Treat cells with the alkylating agents at concentrations around their respective IC₅₀ values for a defined period (e.g., 4 hours). Include negative (untreated) and positive (e.g., H₂O₂) controls.[3]

  • Cell Embedding: Mix a suspension of ~10,000 treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving the DNA "nucleoids."[3]

  • Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to induce migration of broken DNA fragments out of the nucleoid.

  • Visualization and Scoring: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Capture images using a fluorescence microscope and analyze them with appropriate software to quantify the percentage of DNA in the tail, which reflects the level of DNA damage.[3]

Protocol 4: In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)

Causality: The ultimate test of a potential therapeutic is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted in immunocompromised mice, provide a robust system to evaluate efficacy and systemic toxicity.[9][13]

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, 3-(Chloromethyl)tetrahydro-2H-pyran, comparator agents).

  • Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 5 days).

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Experimental_Workflow cluster_0 Tier 1: Physicochemical & In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Validation start Candidate Compound 3-(Chloromethyl)tetrahydro-2H-pyran protocol1 Protocol 1: Kinetic Alkylation Assay (NBP) - Determine chemical reactivity - start->protocol1 protocol2 Protocol 2: In Vitro Cytotoxicity (MTT) - Determine IC₅₀ in cancer cells - start->protocol2 protocol3 Protocol 3: DNA Damage Analysis (Comet Assay) - Confirm DNA damage as MoA - protocol1->protocol3 If reactive protocol2->protocol3 If potent protocol4 Protocol 4: In Vivo Efficacy (Xenograft Model) - Assess anti-tumor activity & toxicity - protocol3->protocol4 If DNA damage confirmed end Lead Candidate Decision protocol4->end

Caption: A tiered workflow for benchmarking novel alkylating agents.

Part 3: Interpreting the Data: A Comparative Analysis

The data generated from these protocols should be summarized in clear, structured tables to facilitate objective comparison. The following tables present a hypothetical dataset to illustrate how the performance of 3-(Chloromethyl)tetrahydro-2H-pyran would be benchmarked.

Table 1: Comparative Alkylating Potency (NBP Assay)

Compound Relative Alkylation Rate (vs. Chlorambucil) Reaction Kinetics
3-(Chloromethyl)tetrahydro-2H-pyran 0.85 Sₙ2-like
Melphalan-flufenamide 1.50 (post-hydrolysis) Sₙ1/Sₙ2
Adozelesin 25.0 Sₙ2
Carmethizole 1.10 Complex

| Chlorambucil (Control) | 1.00 | Sₙ1/Sₙ2 |

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀ values in µM after 48h)

Compound HCT-116 (Colon) A549 (Lung) MCF-7 (Breast) HFF-1 (Normal Fibroblast) Selectivity Index (HFF-1 / HCT-116)
3-(Chloromethyl)tetrahydro-2H-pyran 15.2 21.5 18.9 45.6 3.0
Melphalan-flufenamide 0.8 1.1 0.5 5.5 6.9
Adozelesin 0.002 0.005 0.003 0.01 5.0

| Carmethizole | 5.6 | 8.2 | 7.1 | 25.1 | 4.5 |

Table 3: Comparative DNA Damage Induction (Comet Assay in HCT-116 cells)

Compound (at 1x IC₅₀) Mean % DNA in Tail (± SD) Evidence of Cross-linking?
Vehicle Control 2.1 ± 0.5 No
3-(Chloromethyl)tetrahydro-2H-pyran 25.4 ± 3.1 No (Monoadducts)
Melphalan-flufenamide 35.8 ± 4.5 Yes
Adozelesin 18.9 ± 2.2 No (Monoadducts)

| Carmethizole | 31.2 ± 3.9 | Yes |

Table 4: Comparative In Vivo Antitumor Efficacy (HCT-116 Xenograft Model)

Treatment Group (Dose) Tumor Growth Inhibition (TGI, %) Body Weight Change (%)
Vehicle Control 0 +2.5
3-(Chloromethyl)tetrahydro-2H-pyran (20 mg/kg) 45 -3.1
Melphalan-flufenamide (5 mg/kg) 85 -8.5
Adozelesin (10 µg/kg) 92 -12.0

| Carmethizole (10 mg/kg) | 78 | -7.2 |

Part 4: Conclusion and Future Directions

This guide provides a rigorous, scientifically grounded framework for the comprehensive evaluation of 3-(Chloromethyl)tetrahydro-2H-pyran as a novel alkylating agent. By systematically benchmarking its chemical reactivity, in vitro cytotoxicity, mechanism of action, and in vivo efficacy against well-characterized and innovative compounds, researchers can build a robust data package to determine its therapeutic potential.

Based on the hypothetical data, 3-(Chloromethyl)tetrahydro-2H-pyran appears to be a moderately potent monofunctional alkylating agent with some selectivity for cancer cells over normal cells. While less potent than agents like Adozelesin or Melphalan-flufenamide, its potentially lower toxicity (indicated by less body weight loss) could warrant further investigation.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 3-(Chloromethyl)tetrahydro-2H-pyran to optimize potency and selectivity.

  • Mechanism of Resistance Studies: Investigating whether its efficacy is affected by common resistance mechanisms, such as increased DNA repair or drug efflux.[1]

  • Combination Therapies: Exploring potential synergies with other classes of anticancer drugs, a common strategy to enhance the efficacy of alkylating agents.[5][19]

By following the principles and protocols outlined herein, the scientific community can effectively assess the promise of this and other novel chemical entities in the ongoing effort to develop safer and more effective cancer therapies.

References

  • Development of novel alkylating drugs as anticancer agents - PubMed. (2004, June 15).
  • Evolution of Nitrogen-Based Alkylating Anticancer Agents - MDPI. (2021, February 19).
  • In Vivo and in Vitro Evaluation of the Alkylating Agent Carmethizole - AACR Journals.
  • Development of novel alkylating drugs as anticancer agents | Request PDF - ResearchGate. (2025, August 6).
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • In vivo and in vitro evaluation of the alkylating agent carmethizole - PubMed. (1991, September 1).
  • Cycloalkylation: Significance and symbolism. (2025, March 5).
  • Alkylating Agents | Oncohema Key. (2016, May 27).
  • A Comparative Guide to Alkylating Agents: Benchmarking 1,3-dichloro-3-methylbutane - Benchchem.
  • Synergistic cytotoxicity of different alkylating agents for epithelial ovarian cancer - PubMed.
  • Dacarbazine: Alkylating Agent Benchmarks for Cancer Chemo... – Inhibitor Research Hub. (2026, February 28).
  • In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed. (2013, June 1).
  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know - Liv Hospital. (2026, January 23).
  • Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate Antineoplastic Compounds - DigitalCommons@UNO. (2015, July 23).
  • Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - Portland Press.
  • New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia - Semantic Scholar. (2007, March 1).
  • Alkylating Agents | Oncohema Key. (2016, August 27).
  • Cytotoxicity Assays | Life Science Applications.
  • Agent-specific DNA repair kinetic in 3T3 cells: a comparative study using the in vitro comet assay - Oxford Academic. (2025, December 14).
  • Spectrum of cell-cycle kinetics of alkylating agent adolezesin in gynecological cancer cell lines: correlation with drug-induced cytotoxicity - PubMed.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

Sources

Safety Operating Guide

3-(Chloromethyl)tetrahydro-2H-pyran proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling bifunctional chemical intermediates like 3-(Chloromethyl)tetrahydro-2H-pyran (CAS 948007-45-2) requires a nuanced understanding of its molecular profile. For researchers and drug development professionals, this compound presents a unique dual-hazard scenario: a tetrahydropyran (cyclic ether) moiety prone to auto-oxidation, and a chloromethyl (alkyl chloride) group that dictates strict environmental compliance during disposal.

This guide provides a field-proven, self-validating protocol for the safe operational handling and lifecycle management of this chemical, ensuring both laboratory safety and regulatory compliance.

Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the chemical's reactivity:

  • The Ether Threat (Peroxide Formation): Tetrahydropyran derivatives contain alpha-hydrogens adjacent to an oxygen atom. Upon exposure to atmospheric oxygen and ultraviolet light, these alpha-hydrogens undergo radical auto-oxidation to form hydroperoxides [1]. If the solvent evaporates or is distilled, these peroxides concentrate, forming highly shock- and friction-sensitive crystals.

  • The Chloride Threat (Halogenated Waste): The chloromethyl group classifies this compound as a halogenated organic. Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes cannot be disposed of with standard organic solvents [2]. Incineration of alkyl chlorides without proper thermal controls and alkaline scrubbers leads to the release of corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

Experimental Workflow: Safe Handling & Segregation

Step-by-step methodology for daily operational handling.

  • Preparation & PPE: Equip standard personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves. (Note: Standard nitrile offers limited breakthrough time for chlorinated solvents; Viton or Silver Shield gloves are recommended for prolonged handling).

  • Environmental Control: Perform all transfers and reactions within a certified chemical fume hood. Keep the sash as low as possible to minimize the solvent's exposure to ambient light and air.

  • Inhibitor Verification: Check the manufacturer's Certificate of Analysis (CoA) to determine if the reagent is stabilized (e.g., with BHT). Uninhibited stocks degrade into peroxides significantly faster.

  • Date Tracking: Immediately upon receiving, label the bottle with the "Date Received" and "Date Opened." Assign a strict 6-month expiration date for mandatory testing or disposal[3].

Disposal Protocols: The Self-Validating System

A self-validating protocol ensures that no waste is moved or processed without empirical proof of its safety. For 3-(Chloromethyl)tetrahydro-2H-pyran, this requires mandatory peroxide testing prior to disposal.

Step 1: Peroxide Quantification (Validation Step) Before transferring the waste to a central accumulation area, test the solution using KI-starch indicator paper or quantitative peroxide test strips.

  • If < 20 ppm: The waste is safe for standard handling and transport.

  • If 20 - 100 ppm: The peroxides must be chemically neutralized (e.g., using a ferrous sulfate solution) before the waste can be safely transported.

  • If > 100 ppm or visible crystals are present: DO NOT MOVE THE CONTAINER. Friction from opening the cap can cause detonation. Evacuate the immediate area and contact Environmental Health and Safety (EHS) immediately [3].

Step 2: Waste Segregation Once validated as safe (< 20 ppm), transfer the chemical into a dedicated, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass). Never mix with non-halogenated waste streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs and violates EPA segregation guidelines.

Step 3: Labeling and Storage Affix a hazardous waste tag. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: 3-(Chloromethyl)tetrahydro-2H-pyran. Do not use abbreviations. Store the waste container in a designated Secondary Containment area away from direct sunlight and heat sources.

Step 4: EPA-Compliant Incineration Submit a waste pickup request to EHS. The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). There, it undergoes high-temperature incineration (typically >1,000°C) equipped with wet scrubbers to neutralize the resulting HCl gas, ensuring zero environmental contamination [2].

Visualizing the Disposal Logic

The following decision tree illustrates the self-validating workflow for processing this bifunctional waste.

DisposalWorkflow Start Waste Generation: 3-(Chloromethyl)tetrahydro-2H-pyran Test Peroxide Testing (KI-Starch/Strips) Start->Test Safe < 20 ppm Safe for Standard Disposal Test->Safe Pass Warn 20 - 100 ppm Treat or Dispose Immediately Test->Warn Elevated Danger > 100 ppm DO NOT MOVE. Call EHS. Test->Danger High Risk Segregate Segregate into Halogenated Organic Waste Safe->Segregate Warn->Segregate Post-Treatment Incinerate EPA-Permitted High-Temperature Incineration Segregate->Incinerate

Waste segregation and disposal decision tree for 3-(Chloromethyl)tetrahydro-2H-pyran.

Quantitative Data & Waste Categorization

To streamline laboratory logistics, the critical parameters for managing 3-(Chloromethyl)tetrahydro-2H-pyran are summarized below.

ParameterSpecification / Guideline
Chemical Name 3-(Chloromethyl)tetrahydro-2H-pyran
CAS Number 948007-45-2
Primary Hazards Flammable, Irritant, Peroxide-Former
EPA Waste Category Halogenated Organic Waste
Peroxide Testing Frequency Every 6 months (opened) or prior to distillation
Safe Peroxide Limit < 20 ppm
Final Disposal Method High-Temperature Incineration with Alkaline Scrubbing

Emergency Spill Response

In the event of an accidental release, follow this step-by-step methodology:

  • Evacuate and Isolate: Clear personnel from the immediate area. Extinguish all ignition sources, as the vapors are combustible.

  • Assess the Threat: If the spill is large (> 1 Liter) or highly concentrated, pull the fire alarm and evacuate the building. For small benchtop spills, proceed to step 3.

  • Containment: Don appropriate PPE. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, as the ether moiety can auto-ignite under certain conditions.

  • Collection: Carefully sweep the saturated absorbent into a compatible waste container using a non-sparking tool.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the wash water as hazardous waste.

  • Reporting: Label the container as "Spill Debris - Halogenated Organic" and notify EHS for immediate pickup.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8894, Tetrahydropyran." PubChem, [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA, [Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "EHS-0042 Peroxide Forming Chemicals." MIT EHS, [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Chloromethyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 3-(Chloromethyl)tetrahydro-2H-pyran. In the fast-paced environment of research and development, where this reagent is valuable, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This document moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental chemical properties of the substance. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Analysis: Understanding the Intrinsic Risks

3-(Chloromethyl)tetrahydro-2H-pyran is a halogenated ether, a class of compounds that demands respect due to its potential reactivity and physiological effects. A thorough understanding of its hazards is critical to implementing effective safety measures. The primary risks are associated with its flammability and its corrosive effects on biological tissues.

Table 1: Summary of Hazards

Hazard TypeClassification & DescriptionCausality
Physical Hazard Flammable Liquid (Category 3)[1][2]The compound is a volatile organic liquid. Its vapors are heavier than air and can travel to an ignition source, leading to a flashback.[1][3] Vapors can form explosive mixtures with air, especially at elevated temperatures.[1]
Health Hazard Skin Irritation (Category 2)[1][4]As a chlorinated organic compound, it can defat the skin and cause significant irritation upon contact.[4]
Serious Eye Irritation (Category 2A)[1][4][5]Direct contact with the liquid or its vapor can cause serious irritation to the sensitive tissues of the eye.[1][4][5]
Respiratory Tract Irritation[1][4]Inhalation of vapors can irritate the mucous membranes of the respiratory system.[1][4]
Harmful if Swallowed[6]Ingestion may lead to irritation of the digestive tract.[6]

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified above. The following protocol is designed as a self-validating system to provide comprehensive protection.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential, robust eye protection is mandatory.

  • Primary Equipment: Wear chemical safety goggles that provide a complete seal around the eyes. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Secondary Equipment: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[7]

  • Causality: Goggles prevent vapor and splash entry from all angles. A face shield adds a critical layer of protection against larger, high-velocity splashes, safeguarding not just the eyes but the entire face.

Skin and Body Protection: An Impermeable Barrier

This compound can be absorbed through the skin and cause irritation.[6] Therefore, comprehensive skin protection is essential.

  • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough time and permeation rate for chlorinated compounds. Always double-glove when handling neat material.

  • Lab Coat/Apron: A flame-retardant lab coat is required.[1] For operations with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Wear long pants and closed-toe shoes made of a non-porous material.

  • Causality: The goal is to eliminate any potential skin contact. Flame-retardant clothing is a necessary precaution due to the compound's flammability.[1]

Respiratory Protection: Safeguarding the Airways

3-(Chloromethyl)tetrahydro-2H-pyran vapors can cause respiratory irritation.[1][4] Engineering controls are the primary method to mitigate this risk.

  • Primary Control: All handling of this chemical must be performed within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[6]

  • Secondary Control (Respirator): If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[4][6][8]

  • Causality: A fume hood actively removes vapors from the breathing zone. A respirator provides a personal barrier if these primary controls fail or are not available.

Table 2: PPE Quick Reference Guide

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (<100mL) Chemical Safety GogglesDouble Nitrile GlovesFlame-Retardant Lab CoatChemical Fume Hood
Large-Scale Operations (>100mL) Goggles & Face ShieldDouble Nitrile GlovesFlame-Retardant Lab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup / Emergency Goggles & Face ShieldHeavy-Duty Chemical GlovesChemical-Resistant SuitNIOSH-Approved Respirator

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond PPE to encompass the entire workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Remove all flammable materials and potential ignition sources from the work area.[9][10]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]

    • Have spill cleanup materials (inert absorbent, not paper towels) readily available.[11]

    • Locate the nearest safety shower and eyewash station.[4][8]

  • Execution:

    • Don all required PPE as outlined in Table 2.

    • Carefully open the container, avoiding inhalation of any vapors.

    • Use non-sparking tools for all transfers.[1][12]

    • Keep the container tightly closed when not in use.[1][4][6]

  • Post-Handling:

    • Upon completion, tightly seal the chemical container.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding cross-contamination. Remove gloves last.

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

Emergency Management: Spill, Exposure, and Disposal

Spill Response Workflow

In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow A Spill Occurs B Assess Severity (Size, Location) A->B C Minor Spill (<100mL, in hood) B->C Minor D Major Spill (>100mL, outside hood) B->D Major E Alert Personnel in Immediate Area C->E F Evacuate Area Call Emergency Response (55555) D->F G Don Appropriate PPE (Respirator, Gloves, Goggles) E->G H Contain Spill with Inert Absorbent Material G->H I Collect Waste in a Sealed Container H->I J Decontaminate Area I->J K Dispose of as Hazardous Waste J->K

Caption: Workflow for chemical spill response.

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting.[9] Have the person rinse their mouth with water and drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[6][9]
Waste Disposal Plan

Chemical waste must be handled with the same care as the parent chemical.

  • All waste containing 3-(Chloromethyl)tetrahydro-2H-pyran, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Store waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[1][4]

By integrating these protocols into your daily laboratory operations, you foster a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Material Safety D
  • SAFETY D
  • SAFETY D
  • Safety D
  • CAMEO Chemicals - NOAA.
  • Material Safety D
  • SAFETY D
  • Safety D
  • Pyrophoric Handling Procedure.
  • SAFETY D
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol - Cole-Parmer.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - (Specific chemical not identical, but relevant class).
  • BLD Pharmatech Safety D
  • Assessment statement for 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.